molecular formula C7H14O5S B021489 Methyl-1-thio-beta-D-galactopyranoside CAS No. 155-30-6

Methyl-1-thio-beta-D-galactopyranoside

Katalognummer: B021489
CAS-Nummer: 155-30-6
Molekulargewicht: 210.25 g/mol
InChI-Schlüssel: LZFNFLTVAMOOPJ-XMAYFYEJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Thiomethylgalactoside is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Eigenschaften

CAS-Nummer

155-30-6

Molekularformel

C7H14O5S

Molekulargewicht

210.25 g/mol

IUPAC-Name

(3R,5R,6S)-2-(hydroxymethyl)-6-methylsulfanyloxane-3,4,5-triol

InChI

InChI=1S/C7H14O5S/c1-13-7-6(11)5(10)4(9)3(2-8)12-7/h3-11H,2H2,1H3/t3?,4-,5?,6+,7-/m0/s1

InChI-Schlüssel

LZFNFLTVAMOOPJ-XMAYFYEJSA-N

SMILES

CSC1C(C(C(C(O1)CO)O)O)O

Isomerische SMILES

CS[C@H]1[C@@H](C([C@H](C(O1)CO)O)O)O

Kanonische SMILES

CSC1C(C(C(C(O1)CO)O)O)O

Andere CAS-Nummern

155-30-6

Piktogramme

Irritant

Synonyme

methyl 1-thio-beta-D-galactopyranoside
methyl beta-D-thiogalactopyranoside
methyl beta-D-thiogalactoside
methylthiogalactoside
thiomethylgalactoside

Herkunft des Produkts

United States

Foundational & Exploratory

Chemical properties and structure of Methyl-1-thio-beta-D-galactopyranoside.

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and biological applications of Methyl-1-thio-beta-D-galactopyranoside (TMG), a crucial tool for researchers in molecular biology, biochemistry, and drug development. TMG is a non-metabolizable analog of allolactose, making it a valuable inducer of the lac operon in Escherichia coli and other bacteria.

Unveiling the Molecular Architecture: Structure and Properties

Methyl-1-thio-beta-D-galactopyranoside, with the chemical formula C7H14O5S, is a thioglycoside derivative of galactose. The presence of a sulfur atom in the glycosidic bond, replacing the typical oxygen atom, confers unique chemical and biological properties, most notably its resistance to enzymatic hydrolysis by β-galactosidase.

Key Physicochemical Properties

A summary of the essential physicochemical properties of TMG is presented in the table below, providing researchers with critical data for experimental design and execution.

PropertyValueSource(s)
Molecular Formula C7H14O5S[1]
Molecular Weight 210.25 g/mol [1]
CAS Number 155-30-6[1]
Appearance White crystalline powder[2]
Melting Point 115-117 °C[3]
Solubility Soluble in water (50 mg/mL) and methanol.[2]
Storage Temperature -20°C[2]
Spectroscopic Signature

The structural identity and purity of TMG are unequivocally confirmed through various spectroscopic techniques. Representative data is compiled below.

Spectroscopic DataInterpretation
¹H NMR The proton NMR spectrum reveals characteristic signals for the anomeric proton, the methyl group protons, and the protons of the galactose ring, confirming the β-anomeric configuration and the presence of the methylthio group.
¹³C NMR The carbon NMR spectrum displays distinct resonances for the seven carbon atoms, including the anomeric carbon, the methyl carbon, and the carbons of the pyranose ring, providing a definitive carbon skeleton fingerprint.
Infrared (IR) The IR spectrum exhibits characteristic absorption bands for O-H stretching of the hydroxyl groups, C-H stretching of the alkyl groups, and C-O stretching, consistent with the molecular structure.
Mass Spectrometry Mass spectral analysis confirms the molecular weight of TMG, with the molecular ion peak and characteristic fragmentation patterns providing further structural evidence.

The Power of Induction: TMG and the lac Operon

TMG is widely recognized for its role as a "gratuitous" inducer of the lac operon. Unlike the natural inducer, allolactose, TMG is not metabolized by the cell, ensuring that its concentration remains stable throughout an experiment, leading to consistent and sustained induction of gene expression.

Mechanism of Action

The induction of the lac operon by TMG follows a well-established mechanism:

  • Cellular Uptake: TMG enters the bacterial cell primarily through the lactose permease (LacY), a product of the lacY gene. At higher concentrations, it can also enter the cell independently of the permease.[1]

  • Repressor Binding: Inside the cell, TMG binds to the lac repressor protein (LacI), which is encoded by the lacI gene.

  • Conformational Change: This binding induces an allosteric change in the conformation of the LacI repressor.

  • Operator Dissociation: The conformational change significantly reduces the repressor's affinity for the lac operator sequence (O).

  • Transcription Initiation: With the repressor no longer bound to the operator, RNA polymerase is free to bind to the promoter (P) and initiate the transcription of the downstream structural genes: lacZ, lacY, and lacA.

The following diagram illustrates the induction of the lac operon by TMG.

lac_operon_induction cluster_operon lac Operon promoter Promoter (P) operator Operator (O) lacZ lacZ lacY lacY lacA lacA TMG TMG LacI LacI Repressor TMG->LacI Binds to LacI->operator RNAP RNA Polymerase RNAP->promoter RNAP->lacZ Transcription caption Mechanism of lac operon induction by TMG.

Caption: Mechanism of lac operon induction by TMG.

TMG vs. IPTG: A Comparative Perspective

Isopropyl-β-D-1-thiogalactopyranoside (IPTG) is another widely used gratuitous inducer of the lac operon. While both TMG and IPTG are effective, they exhibit some key differences:

  • Induction Threshold: Bimodal induction, where only a fraction of the cell population is induced at low inducer concentrations, occurs at approximately ten-fold lower concentrations with IPTG compared to TMG.[1]

  • Influence of LacA: The transacetylase encoded by the lacA gene can influence the intracellular concentration of IPTG, potentially reducing it below the inducing threshold. This effect is less pronounced with TMG.[1]

  • Uptake: Both inducers are transported by the lactose permease at low concentrations, but can also enter the cell independently at higher concentrations.[1]

The choice between TMG and IPTG often depends on the specific experimental requirements, including the desired level and uniformity of induction.

Synthesis of Methyl-1-thio-beta-D-galactopyranoside: An Experimental Protocol

The synthesis of TMG can be achieved through a multi-step process starting from D-galactose. The following is a representative protocol, and researchers should consult the primary literature for detailed procedures and safety precautions.

General Synthetic Workflow

TMG_Synthesis_Workflow start D-Galactose step1 Acetylation (e.g., Acetic Anhydride, Pyridine) start->step1 intermediate1 Penta-O-acetyl-β-D-galactopyranose step1->intermediate1 step2 Thiolysis (e.g., Methanethiol, Lewis Acid) intermediate1->step2 intermediate2 Methyl-2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside step2->intermediate2 step3 Deacetylation (e.g., Sodium Methoxide in Methanol) intermediate2->step3 end_product Methyl-1-thio-β-D-galactopyranoside (TMG) step3->end_product caption General workflow for the synthesis of TMG.

Caption: General workflow for the synthesis of TMG.

Step-by-Step Methodology

Step 1: Acetylation of D-Galactose

  • Suspend D-galactose in a suitable solvent such as pyridine.

  • Add acetic anhydride dropwise at 0°C with stirring.

  • Allow the reaction to proceed to completion, typically monitored by thin-layer chromatography (TLC).

  • Work up the reaction mixture to isolate the per-acetylated galactose.

Causality: The hydroxyl groups of galactose are protected as acetate esters to prevent side reactions in the subsequent thiolysis step. Pyridine acts as a catalyst and a base to neutralize the acetic acid byproduct.

Step 2: Thiolysis of Penta-O-acetyl-β-D-galactopyranose

  • Dissolve the per-acetylated galactose in a dry, inert solvent such as dichloromethane.

  • Add methanethiol and a Lewis acid catalyst (e.g., boron trifluoride etherate) at a low temperature.

  • Monitor the reaction for the formation of the thioglycoside.

  • Quench the reaction and purify the product by chromatography.

Causality: The Lewis acid activates the anomeric acetate group, facilitating its displacement by the sulfur nucleophile (methanethiol) to form the thioether linkage.

Step 3: Deacetylation

  • Dissolve the acetylated thiogalactoside in anhydrous methanol.

  • Add a catalytic amount of sodium methoxide (Zemplén deacetylation).

  • Stir the reaction at room temperature until deprotection is complete (monitored by TLC).

  • Neutralize the reaction with an acidic resin, filter, and concentrate the solution to obtain crude TMG.

  • Purify the final product by recrystallization or chromatography.

Causality: The methoxide ion acts as a nucleophile to remove the acetyl protecting groups, regenerating the free hydroxyl groups to yield the final product, TMG.

Self-Validation: Each step of this protocol should be monitored by TLC to ensure the reaction has gone to completion and to assess the purity of the intermediates and the final product. The identity and purity of the synthesized TMG must be confirmed by spectroscopic methods (NMR, IR, Mass Spectrometry) and by comparing the data with established values.

Concluding Remarks for the Modern Researcher

Methyl-1-thio-beta-D-galactopyranoside remains an indispensable tool in the molecular biologist's arsenal. Its well-defined mechanism of action, coupled with its stability and potent inducing capabilities, makes it a reliable reagent for controlling gene expression in prokaryotic systems. A thorough understanding of its chemical properties, structure, and the nuances of its interaction with the lac operon is paramount for its effective and reproducible application in research and development. This guide provides a foundational framework for both novice and experienced scientists to leverage the full potential of TMG in their experimental endeavors.

References

  • Marbach, A., & Bettenbrock, K. (2012). lac operon induction in Escherichia coli: Systematic comparison of IPTG and TMG induction and influence of the transacetylase LacA. Journal of Biotechnology, 157(1), 82-88. [Link][1]

Sources

Methyl-1-thio-beta-D-galactopyranoside CAS number and molecular weight.

Technical Monograph: Methyl-1-thio- -D-galactopyranoside (TMG)

Executive Summary

Methyl-1-thio-beta-D-galactopyranoside (TMG) is a non-hydrolyzable thio-analog of galactose. While structurally related to the common inducer IPTG, TMG occupies a distinct niche in biochemical research. It serves as the gold-standard substrate for characterizing the kinetics and thermodynamics of the Lactose Permease (LacY) transporter. Unlike IPTG, which is primarily utilized for its high affinity for the lac repressor (LacI) to drive protein expression, TMG is utilized to probe the active transport mechanism itself. Its resistance to

Part 1: Chemical Identity & Physicochemical Profile

TMG is a thioglycoside where the anomeric oxygen is replaced by a sulfur atom, methylated at the C1 position. This S-glycosidic bond confers exceptional stability against enzymatic hydrolysis.

Table 1: Physicochemical Specifications

PropertySpecification
Common Name TMG; Methyl-1-thio-

-D-galactopyranoside
CAS Number 155-30-6
Molecular Weight 210.25 g/mol
Molecular Formula

Solubility Soluble in water (>50 mg/mL), methanol; sparingly soluble in ethanol.
Stability Stable at room temperature; resistant to

-galactosidase cleavage.
pKa ~13 (hydroxyl groups); non-ionizable at physiological pH.
Appearance White crystalline powder.
InChI Key LZFNFLTVAMOOPJ-PZRMXXKTSA-N

Part 2: Mechanistic Action & Biological Utility

The LacY Permease Interaction

The primary utility of TMG lies in its interaction with the Major Facilitator Superfamily (MFS) transporter, LacY. LacY catalyzes the stoichiometric symport of a galactoside and an ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

123
  • Substrate Specificity: TMG is a high-affinity substrate for LacY (

    
    ).
    
  • Accumulation: Because TMG cannot be hydrolyzed by

    
    -galactosidase (LacZ), it accumulates intracellularly against a concentration gradient. This accumulation can reach 100-fold over extracellular levels, providing a direct readout of the proton-motive force (
    
    
    ) coupled transport.
  • Conformational Locking: TMG binding induces the transition of LacY from an outward-facing open state to an occluded/inward-facing state. This property is exploited in X-ray crystallography to trap specific conformational intermediates.

TMG vs. IPTG: A Functional Divergence

Researchers often conflate TMG and IPTG due to their structural similarity. However, their experimental applications are distinct.

Table 2: Comparative Analysis of Galactoside Analogs

FeatureTMG IPTG Lactose
Primary Application Transport Kinetics (LacY) Protein Induction (LacI) Carbon Source / Natural Inducer
LacY Transport Actively transported; high accumulation.Transported but diffuses passively; lower accumulation.Actively transported.
LacI Binding Moderate affinity inducer.High affinity inducer (

).
Precursor to inducer (Allolactose).
Metabolic Fate Non-hydrolyzable Non-hydrolyzable Hydrolyzed by

-gal.
Induction Type GratuitousGratuitousNatural
Mechanistic Pathway Visualization

The following diagram illustrates the "Alternating Access Mechanism" of LacY facilitated by TMG.

LacY_MechanismOutwardOutward-Facing(Periplasm Open)Bound_OutLigand Bound(TMG + H+)Outward->Bound_Out 1. Bind H+ then TMGOccludedOccluded State(Transition)Bound_Out->Occluded 2. Conformational ChangeInwardInward-Facing(Cytoplasm Open)Occluded->Inward 3. Release TMG then H+Empty_InEmpty Carrier(Cytoplasm)Inward->Empty_In 4. Substrate ReleaseEmpty_In->Outward 5. Reset (Re-orientation)Empty_In->Outward

Figure 1: The Alternating Access Cycle of LacY. TMG binding triggers the closure of the periplasmic gate and opening of the cytoplasmic gate, allowing transport.

Part 3: Experimental Protocols

Preparation of Stock Solution (100 mM)

Reagents:

  • TMG (MW 210.25)[4]

  • Milli-Q Water (sterile)

Protocol:

  • Weigh 210.3 mg of TMG powder.

  • Dissolve in 8 mL of sterile Milli-Q water.

  • Vortex until completely dissolved (solution should be clear and colorless).

  • Adjust volume to 10 mL .

  • Sterilize via filtration using a 0.22

    
    m PES filter .
    
  • Aliquot into 1 mL tubes and store at -20°C . Stable for >1 year.

Active Transport Assay (The "Gold Standard")

This protocol measures the active accumulation of

Workflow Diagram:

Transport_AssayStartE. coli Culture(Mid-log phase)WashWash Steps(Remove Carbon Source)Start->WashEquilibrateEquilibrate(37°C + Aeration)Wash->EquilibrateAdd_TMGAdd [14C]-TMG(Final: 0.5 - 1.0 mM)Equilibrate->Add_TMGSampleSampling Loop(t = 30s, 1m, 5m, 10m)Add_TMG->Sample Initiate TransportFilterRapid Filtration(0.45 µm Nitrocellulose)Sample->Filter QuenchCountScintillationCountingFilter->Count Quantify CPM

Figure 2: Workflow for TMG Active Transport Assay. Critical step: Rapid filtration (<5s) to prevent efflux of accumulated TMG.

Detailed Methodology:

  • Harvest: Grow E. coli (e.g., strain T184) to

    
    . Harvest by centrifugation (4000 x g, 10 min).
    
  • Wash: Wash cells 2x with Phosphate Buffer (50 mM KPi, pH 7.0, 10 mM

    
    )  to remove endogenous energy sources.
    
  • Resuspend: Resuspend to

    
     in the same buffer.
    
  • Energize: Add 10 mM D-Lactate (or succinate) as an electron donor to generate the proton motive force (PMF). Aerate at 25°C for 5 mins.

  • Initiate: Add

    
    -TMG  to a final concentration of 0.4 mM (Specific Activity ~10 mCi/mmol).
    
  • Sample: At defined intervals (30s, 1 min, etc.), withdraw 50

    
    L aliquots.
    
  • Quench: Immediately pipette onto a 0.45

    
    m nitrocellulose filter under vacuum. Wash filter instantly with 3 mL of ice-cold buffer (this "locks" the TMG inside).
    
  • Quantify: Dry filters and measure radioactivity via liquid scintillation counting.

  • Analysis: Plot nmol TMG uptake per mg protein vs. time. A plateau indicates steady-state accumulation (equilibrium between influx and efflux).

Part 4: Safety & Handling

  • Hazards: TMG is generally considered non-hazardous but should be handled with standard Good Laboratory Practice (GLP).

  • PPE: Wear nitrile gloves and safety glasses. Avoid inhalation of powder.

  • Storage: Desiccate at -20°C. Protect from humidity to prevent caking.

References

  • Santa Cruz Biotechnology. Methyl-1-thio-beta-D-galactopyranoside Product Data. Retrieved from

  • Kaback, H. R. (2014). Structure of sugar-bound LacY. National Institutes of Health (PMC). Retrieved from

  • Smirnova, I., et al. (2011). The Alternating Access Transport Mechanism in LacY. National Institutes of Health (PMC). Retrieved from

  • Sigma-Aldrich. Methyl-β-D-thiogalactoside Specifications. Retrieved from

  • Guan, L., & Kaback, H. R. (2006). Lessons from lactose permease. Annual Review of Biophysics and Biomolecular Structure.

Technical Guide: Solubility and Stability of Methyl-1-thio-beta-D-galactopyranoside (TMG)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Methyl-1-thio-beta-D-galactopyranoside (TMG) , focusing on its solubility profile, chemical stability, and preparation for high-precision research applications.

CAS Number: 155-30-6 Molecular Formula: C₇H₁₄O₅S Molecular Weight: 210.25 g/mol Synonyms: Methyl-β-D-thiogalactoside; TMG.[1]

Executive Summary

Methyl-1-thio-beta-D-galactopyranoside (TMG) is a non-metabolizable structural analog of lactose. Unlike natural substrates, the glycosidic oxygen is replaced by a sulfur atom, rendering the molecule resistant to hydrolysis by


-galactosidase (encoded by lacZ). This unique property makes TMG a "gratuitous inducer" of the lac operon and a critical tool for studying active transport mechanisms (via LacY permease) without the confounding variable of metabolic degradation.

Key Technical Takeaway: While TMG exhibits exceptional hydrolytic stability , it possesses specific oxidative vulnerabilities at the thioether linkage that researchers often overlook. Optimal handling requires strict adherence to oxidation-preventive protocols.

Physicochemical Profile & Solubility

The solubility of TMG is dictated by its amphiphilic nature: the hydrophilic galactopyranose ring drives aqueous solubility, while the methyl-thio group provides limited lipophilicity compared to bulkier analogs like IPTG (Isopropyl-


-D-thiogalactopyranoside).
Solubility Matrix
SolventSolubility Limit (Approx.)Dissolution CharacteristicsApplication Suitability
Water (ddH₂O) ~50 mg/mL (238 mM)Rapid, clear, colorless.Primary Choice. Culture media, transport assays.
DMSO > 50 mg/mL Soluble, may require vortexing.Chemical synthesis, cryoprotection, high-conc. stocks.
Methanol ~50 mg/mLSoluble.Organic synthesis, purification.[2]
Ethanol (95%) Low / PoorPoor solubility compared to IPTG.Not Recommended for stock solutions.
PBS (pH 7.2) ~50 mg/mLSoluble.Physiological buffers, in vivo studies.

Critical Distinction: Unlike IPTG, which is moderately soluble in ethanol (~20 mg/mL) due to its isopropyl group, TMG is more polar. Avoid ethanol for preparing high-concentration master stocks; precipitation is likely upon storage.

Solvent Selection Decision Tree

The following logic flow guides the selection of the optimal solvent system based on experimental constraints.

SolventSelection Start START: Define Application BioAssay Biological Assay (Induction/Transport) Start->BioAssay ChemSyn Chemical Synthesis or Crystallography Start->ChemSyn WaterRoute Aqueous Buffer Required? BioAssay->WaterRoute HighConc Need >50mg/mL? ChemSyn->HighConc UseWater RECOMMENDATION: Sterile ddH₂O or PBS (Filter Sterilize) WaterRoute->UseWater Yes UseDMSO RECOMMENDATION: Anhydrous DMSO (Store -20°C) WaterRoute->UseDMSO No (Hydrophobic environment) HighConc->UseDMSO Yes UseMeOH RECOMMENDATION: Methanol (For derivatization) HighConc->UseMeOH No

Figure 1: Solvent selection logic for TMG preparation. Blue paths indicate biological workflows; Red paths indicate chemical/structural workflows.

Stability & Degradation Mechanisms[4][5]

Hydrolytic Stability (The "Thio" Advantage)

The C1-S bond in TMG is significantly stronger and electronically different from the C1-O bond in lactose.

  • Mechanism:

    
    -galactosidase utilizes acid-base catalysis to cleave O-glycosidic bonds. The sulfur atom in TMG is a poor proton acceptor compared to oxygen, and the C-S bond is resistant to the cleavage mechanism of the enzyme.
    
  • Result: TMG remains intact intracellularly, allowing for the accumulation of the inducer against a concentration gradient without metabolic consumption.

Oxidative Instability (The Hidden Risk)

While resistant to hydrolysis, the sulfur atom is a nucleophile susceptible to oxidation by Reactive Oxygen Species (ROS) or atmospheric oxygen over time.

  • Degradation Pathway:

    • Sulfoxide Formation:

      
       (Sulfoxide). This is the primary degradation product.
      
    • Sulfone Formation: Further oxidation leads to the sulfone, which is biologically inactive for induction.

Impact: Oxidized TMG analogs may fail to bind the LacI repressor or LacY permease with the same affinity, leading to inconsistent induction data .

StabilityPath TMG TMG (Active) (Thioether) BetaGal β-Galactosidase (Hydrolysis) TMG->BetaGal Oxidant Oxidants (H₂O₂, Air, UV) TMG->Oxidant NoRxn NO REACTION (Stable) BetaGal->NoRxn Resistant Sulfoxide TMG-Sulfoxide (Inactive/Low Affinity) Oxidant->Sulfoxide Slow Oxidation Sulfone TMG-Sulfone (Inactive) Sulfoxide->Sulfone Strong Oxidation

Figure 2: Stability profile of TMG. Note the resistance to enzymatic hydrolysis (dashed line) versus the susceptibility to chemical oxidation.

Experimental Protocols

Protocol A: Preparation of 100 mM Master Stock (Aqueous)

Purpose: For use in bacterial induction or transport assays.

  • Calculate: To prepare 10 mL of 100 mM stock:

    • MW = 210.25 g/mol .[1]

    • Mass required =

      
       (210 mg).
      
  • Weigh: Weigh 210 mg of TMG powder into a sterile 15 mL conical tube.

  • Dissolve: Add 8 mL of Milli-Q water (18.2 MΩ). Vortex vigorously until fully dissolved.

  • Adjust: Bring final volume to 10 mL with Milli-Q water.

  • Sterilize: Pass through a 0.22 µm PES (Polyethersulfone) syringe filter .

    • Note: Do not autoclave TMG solutions if possible. While TMG is thermally stable, autoclaving can introduce oxidative stress or pH changes that promote degradation. Filter sterilization is the Gold Standard.

  • Aliquot & Store: Dispense into 1 mL aliquots in light-tight (amber) tubes. Store at -20°C .

    • Shelf Life: 1 year at -20°C. Avoid freeze-thaw cycles >3 times.

Protocol B: DMSO Stock for Crystallography/Chemical Biology

Purpose: High-concentration stock for applications requiring minimal water content.

  • Solvent: Use anhydrous DMSO (Grade:

    
    99.9%, stored over molecular sieves).
    
  • Concentration: Prepare at 500 mM (105 mg/mL).

  • Dissolution: TMG dissolves slower in DMSO than water. Sonicate in a water bath at ambient temperature for 5-10 minutes if necessary.

  • Storage: Store at -20°C. DMSO stocks are hygroscopic; ensure caps are sealed tightly with Parafilm.

References

  • Sigma-Aldrich. Methyl-β-D-thiogalactoside Product Specification (CAS 155-30-6).Link

  • InvivoChem. Methyl-beta-D-galactopyranoside Solubility Data.Link

  • Cayman Chemical. IPTG Product Insert (Comparative Solubility Data).Link

  • Santa Cruz Biotechnology. Methyl-1-thio-beta-D-galactopyranoside Properties.[1][3]Link

Sources

Methyl-1-thio-β-D-galactopyranoside (TMG): Technical Guide to Biological Roles

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of Methyl-1-thio-β-D-galactopyranoside (TMG), a non-metabolizable thiogalactoside analog used extensively in molecular biology and biophysics.

Executive Summary

Methyl-1-thio-β-D-galactopyranoside (commonly abbreviated as TMG or Methyl-β-D-thiogalactoside) is a sulfur-containing analog of galactose. Unlike its oxygen-linked counterparts, the glycosidic bond in TMG is resistant to hydrolysis by β-galactosidase (LacZ). Its primary biological utility lies in its role as a gratuitous inducer of the lac operon and a specific substrate for the lactose permease (LacY).

While often compared to Isopropyl-β-D-1-thiogalactopyranoside (IPTG), TMG possesses distinct transport kinetics that make it the superior choice for studying bistability , hysteresis , and active transport mechanisms in E. coli. This guide delineates its mechanistic roles, experimental applications, and advantages over other galactoside analogs.

Chemical & Structural Properties[1][2][3][4][5]

TMG is a thiogalactoside where the anomeric oxygen is replaced by a sulfur atom, and the aglycone is a methyl group.

PropertyDetail
Systematic Name Methyl-1-thio-β-D-galactopyranoside
Common Abbreviation TMG
CAS Number 155-30-6
Molecular Formula C₇H₁₄O₅S
Molecular Weight 210.25 g/mol
Key Feature Hydrolytic Stability: The C–S bond renders the molecule resistant to cleavage by β-galactosidase (LacZ), allowing it to accumulate intracellularly without being metabolized as a carbon source.
Solubility Highly soluble in water; stable in aqueous solution at neutral pH.
Structural Distinction: TMG vs. TDG vs. IPTG

It is critical to distinguish TMG from related analogs to ensure experimental accuracy:

  • TMG (Methyl-thio-Gal): Monosaccharide. Substrate for LacY transport.[1][2][3][4] Inducer.

  • TDG (Thiodigalactoside): Disaccharide analog (Gal-S-Gal).[4] High-affinity ligand for LacY crystallography but distinct transport kinetics. Potent galectin inhibitor.[5][6]

  • IPTG (Isopropyl-thio-Gal): Inducer.[7] Enters cells via both diffusion and LacY. Less suitable for strict transport-dependent hysteresis studies.

Mechanistic Role in Gene Regulation (lac Operon)

TMG is a gratuitous inducer , meaning it binds to the LacI repressor to release inhibition of the lac operon but is not broken down by the enzymes it induces.[8]

The "Permease Effect" and Bistability

Unlike IPTG, which is lipophilic enough to diffuse across the membrane significantly even without a transporter, TMG relies heavily on the Lactose Permease (LacY) for entry into the cell at low concentrations. This dependency creates a robust positive feedback loop :

  • Trace amounts of TMG enter (or "leak") into the cell.

  • TMG induces expression of lacY (permease).[8]

  • More permease transports more TMG.

  • High intracellular TMG locks the system in the "ON" state.

This mechanism makes TMG the gold standard for studying epigenetic switching and bistability (the coexistence of induced and uninduced populations under identical conditions).

Comparison: TMG vs. IPTG[11]
FeatureTMG IPTG
Entry Mechanism Primarily Active Transport (LacY)Active Transport + Passive Diffusion
Induction Threshold Higher (~100–500 µM for full induction)Lower (~10–100 µM)
Bistability High: Exhibits sharp hysteresis (memory effect).Low: Diffusion dampens the feedback loop.
Toxicity Growth inhibition at high conc. (>1 mM) due to futile transport cycles.Generally low toxicity at standard induction levels.
Primary Use Transport kinetics, Bistability, Hysteresis.Protein overexpression, General induction.

Membrane Transport Dynamics (LacY)[12]

TMG is a classic substrate for the Lactose Permease (LacY) , a member of the Major Facilitator Superfamily (MFS).

  • Active Accumulation: LacY functions as a H⁺/galactoside symporter.[3] It utilizes the proton motive force (PMF) to accumulate TMG against a concentration gradient. Since TMG is not metabolized, it can reach intracellular concentrations 100-fold higher than the external medium.

  • Transport Assay Standard: TMG is frequently used in radioactive uptake assays (

    
    C-TMG) to measure the 
    
    
    
    (transport constant) and
    
    
    of LacY mutants.
  • Conformational Dynamics: While TDG (thiodigalactoside) is used to lock LacY in the inward-facing conformation for X-ray crystallography, TMG is used to probe the dynamic alternating-access mechanism in functional assays.

Interaction with Galectins[2][8][13]

Galectins are a family of β-galactoside-binding proteins involved in immune regulation and cancer progression.[9][10]

  • Scaffold for Inhibition: TMG itself has relatively low affinity (millimolar range) for galectins (e.g., Galectin-3) compared to lactose or N-acetyllactosamine. However, it serves as a stable scaffold .

  • Pharmacological Design: The sulfur linkage in TMG provides resistance to glycosidases in vivo. Medicinal chemists derivatize the C3 or C3' positions of the TMG core (e.g., adding aryl groups) to create high-affinity, hydrolytically stable galectin inhibitors.

Experimental Protocols

Protocol A: Bistability/Hysteresis Induction Assay

Objective: To observe the "all-or-none" induction response characteristic of the TMG-driven positive feedback loop.

Materials:

  • E. coli strain (e.g., MG1655 or derivative with GFP fused to lac promoter).

  • M9 Minimal Media (supplemented with succinate or glycerol, NOT glucose).

  • TMG stock (100 mM in water).

Workflow:

  • Pre-culture: Grow cells overnight in M9 + Succinate (non-inducing, non-repressing carbon source).

  • Dilution: Dilute to OD₆₀₀ ~0.005 in fresh M9.

  • Induction Series: Aliquot culture and add TMG at varying concentrations: 0, 5, 10, 20, 30, 50, 100, 500 µM.

  • Incubation: Incubate at 37°C with shaking for 16–24 hours (steady state).

  • Analysis: Measure GFP fluorescence via Flow Cytometry.

    • Result: At intermediate TMG concentrations (e.g., 10–30 µM), you should observe two distinct peaks (bimodal distribution: one fully OFF, one fully ON), confirming bistability.

Protocol B: Active Transport Accumulation

Objective: To measure LacY activity.

  • Preparation: Wash E. coli cells (induced previously with minimal IPTG to express LacY, or constitutive LacY strain) and resuspend in buffer (pH 7.0).

  • Energization: Add carbon source (e.g., 10 mM D-lactate) to generate Proton Motive Force (PMF).

  • Reaction: Add

    
    C-TMG (final conc. 0.1–1.0 mM).
    
  • Sampling: At defined intervals (30s, 1m, 2m, 5m), remove 50 µL aliquots.

  • Filtration: Rapidly filter through 0.45 µm nitrocellulose filters and wash with ice-cold buffer to stop transport.

  • Quantification: Measure radioactivity via liquid scintillation counting.

Visualization of Mechanisms

Diagram 1: The Lac Operon Positive Feedback Loop (TMG-Specific)

This diagram illustrates why TMG generates bistability. The dependence on LacY for entry creates a loop where induction leads to more transport, which leads to more induction.

LacOperonBistability TMG_Ext TMG (Extracellular) LacY_Mem LacY Transporter (Membrane) TMG_Ext->LacY_Mem Substrate TMG_Int TMG (Intracellular) LacY_Mem->TMG_Int Active Transport (H+ Symport) TMG_Int->LacY_Mem Positive Feedback Loop: More TMG -> More LacY -> More TMG LacI LacI Repressor (Active) TMG_Int->LacI Binds LacI_TMG LacI-TMG Complex (Inactive) LacI->LacI_TMG Inactivation Promoter lac Promoter LacI->Promoter Blocks (Repression) LacI_TMG->Promoter Releases mRNA lacZYA mRNA Promoter->mRNA Transcription mRNA->LacY_Mem Translation (Synthesis)

Caption: The TMG-driven positive feedback loop. Intracellular TMG inactivates LacI, allowing synthesis of LacY, which in turn actively transports more TMG, locking the cell in an induced state.

Diagram 2: Experimental Workflow for Bistability Assay

TMG_Protocol Step1 1. Pre-culture M9 + Succinate (No Glucose) Step2 2. Dilution OD600 ~ 0.005 Step1->Step2 Step3 3. TMG Gradient 0 - 500 µM Step2->Step3 Step4 4. Incubation 16-24h @ 37°C Step3->Step4 Step5 5. Flow Cytometry Measure GFP Step4->Step5 Result Result: Bimodal Distribution (Bistability) Step5->Result

Caption: Workflow for detecting bistability using TMG. The critical step is the use of a TMG concentration gradient to identify the range where the population splits into ON and OFF states.

References

  • Marbach, A., & Bettenbrock, K. (2012). lac operon induction in Escherichia coli: Systematic comparison of IPTG and TMG induction and influence of the transacetylase LacA.[11] Journal of Biotechnology, 157(1), 82–88. Link

  • Ozbudak, E. M., Thattai, M., Lim, H. N., Shraiman, B. I., & Van Oudenaarden, A. (2004). Multistability in the lactose utilization network of Escherichia coli. Nature, 427(6976), 737–740. Link

  • Abramson, J., Smirnova, I., Kasho, V., Verner, G., Kaback, H. R., & Iwata, S. (2003). Structure and mechanism of the lactose permease of Escherichia coli. Science, 301(5633), 610–615. Link

  • Blanchard, H., et al. (2016). Galectin-3 inhibitors: A patent review (2010-present). Expert Opinion on Therapeutic Patents, 26(5), 537-554. Link

  • Kaback, H. R. (2014). Structure and mechanism of the lactose permease. Proceedings of the National Academy of Sciences, 112(5), 1279-1280. Link

Sources

A Researcher's Guide to Commercial Methyl-1-thio-beta-D-galactopyranoside (IPTG)

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Resource for Scientists and Drug Development Professionals

Introduction: The Indispensable Role of IPTG in Molecular Biology

Isopropyl β-D-1-thiogalactopyranoside, commonly known as IPTG, is a cornerstone reagent in molecular biology, primarily utilized for the induction of gene expression in Escherichia coli.[1][2] As a molecular mimic of allolactose, a natural inducer of the lac operon, IPTG provides a robust and controllable method for switching on the transcription of genes under the control of the lac operator.[1][3] Unlike its natural counterpart, IPTG is not metabolized by the cell, ensuring that its concentration remains constant throughout an experiment, which allows for sustained and predictable gene induction.[1][4][5] This property makes it an invaluable tool for a wide range of applications, from fundamental research in gene function to the large-scale production of recombinant proteins for therapeutic and industrial purposes. This guide provides a comprehensive overview of commercially available research-grade IPTG, its mechanism of action, key applications, and practical guidance for its effective use in the laboratory.

The Molecular Mechanism: How IPTG Induces the lac Operon

The functionality of IPTG is intrinsically linked to the regulatory system of the E. coli lac operon, a classic model for gene regulation. In the absence of an inducer, the lac repressor protein (encoded by the lacI gene) binds to the lac operator sequence on the DNA.[1] This binding physically blocks RNA polymerase from initiating the transcription of the downstream structural genes (lacZ, lacY, and lacA).[1][6]

IPTG acts as an allosteric effector. When introduced into the system, it binds to the lac repressor, causing a conformational change in the protein.[1][2] This alteration in shape significantly reduces the repressor's affinity for the operator DNA, leading to its dissociation.[1] With the operator site now accessible, RNA polymerase can bind to the promoter and initiate transcription of the target genes.[6] This elegant and efficient "on-switch" mechanism allows researchers to precisely control the timing and level of gene expression.

IPTG_Mechanism cluster_no_induction No IPTG: Repression cluster_induction With IPTG: Induction lacI lacI gene Repressor Lac Repressor (Active) lacI->Repressor translates Operator Operator Repressor->Operator binds Repressor_inactive Lac Repressor (Inactive) RNAP_blocked RNA Polymerase Operator->RNAP_blocked blocks Promoter Promoter Genes_off Structural Genes (lacZ, lacY, lacA) Transcription Blocked IPTG IPTG IPTG->Repressor_inactive binds & inactivates Operator_free Operator Promoter_free Promoter RNAP_active RNA Polymerase Promoter_free->RNAP_active binds Genes_on Structural Genes (lacZ, lacY, lacA) Transcription Active RNAP_active->Genes_on transcribes Blue_White_Screening Start Ligation & Transformation Plating Plate on LB Agar + Antibiotic + X-Gal + IPTG Start->Plating Incubation Incubate at 37°C Plating->Incubation Decision Observe Colonies Incubation->Decision Blue Blue Colonies (Non-recombinant) Decision->Blue lacZα intact White White Colonies (Recombinant) Decision->White lacZα disrupted End Select White Colonies White->End Protein_Expression_Workflow Start Inoculate Culture Growth Grow to mid-log phase (OD600 = 0.4-0.8) Start->Growth Induction Add IPTG (0.1 - 1.0 mM) Growth->Induction Expression Incubate (e.g., 18-25°C, 16-24h or 37°C, 3-4h) Induction->Expression Harvest Harvest Cells by Centrifugation Expression->Harvest End Protein Purification Harvest->End

Sources

Methodological & Application

Application Note: Investigating lac Operon Bistability and Hysteresis using Methyl-1-thio-beta-D-galactopyranoside (TMG)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Directive

While Isopropyl


-D-1-thiogalactopyranoside (IPTG) is the industry standard for high-yield protein expression, Methyl-1-thio-

-D-galactopyranoside (TMG)
serves a more sophisticated role: it is the gold-standard tool for investigating genetic bistability, hysteresis, and memory in the lac operon.

Unlike IPTG, which can enter cells via passive diffusion at high concentrations, TMG at low concentrations relies almost exclusively on the LacY permease for active transport. This creates a rigorous positive feedback loop—essential for studying the "all-or-none" switching behavior of gene networks. This guide details the mechanistic rationale and precise protocols for utilizing TMG to induce and characterize these non-linear dynamics.

Mechanistic Insight: Why TMG?

To design effective experiments, one must understand the causality of the induction system. The lac operon functions as a genetic switch, but the mechanics of the switch depend heavily on the inducer used.

The Gratuitous Inducer Distinction

Both TMG and IPTG are gratuitous inducers ; they bind the LacI repressor (disabling it) but are not metabolized by


-galactosidase (LacZ).[1][2][3][4] This ensures the inducer concentration remains constant during the experiment.[5]
The Active Transport Feedback Loop

The critical difference lies in transport:

  • IPTG: At typical induction concentrations (>100 µM), IPTG enters the cell significantly via passive diffusion. This bypasses the regulatory feedback loop.

  • TMG: At working concentrations (10–100 µM), TMG is highly dependent on the LacY permease for entry.

    • Initial State: Low LacY levels

      
       Low TMG entry.
      
    • Stochastic Trigger: A random fluctuation allows TMG entry

      
       LacI repression relieved.
      
    • Amplification: lacY expression increases

      
       More TMG pumped in 
      
      
      
      More lacY expression.

This Positive Feedback Loop creates Bistability : a range of TMG concentrations where a cell population can exist in two distinct stable states (Induced or Uninduced) depending entirely on their history (hysteresis).

Mechanistic Pathway Diagram

TMG_Mechanism TMG_Ext TMG (Extracellular) TMG_Int TMG (Intracellular) TMG_Ext->TMG_Int Active Transport LacY LacY Permease (Transporter) LacY->TMG_Int Facilitates LacI LacI Repressor (Active) TMG_Int->LacI Binds LacI_Inactive LacI-TMG Complex (Inactive) LacI->LacI_Inactive Inactivation Promoter Plac Promoter LacI->Promoter Represses (Blocking) LacI_Inactive->Promoter Derepression Operon lacZYA Transcription Promoter->Operon Transcription On Operon->LacY Translation Operon->LacY Positive Feedback Loop

Figure 1: The TMG-driven positive feedback loop. Active transport by LacY creates a dependency where induction requires pre-existing permease, leading to bistability.

Experimental Protocols

Material Preparation

Safety Note: TMG is not classified as acutely toxic, but standard PPE (gloves, goggles) is required. Avoid inhalation of powder.

Reagents:

  • TMG (Methyl-1-thio-

    
    -D-galactopyranoside):  High purity (>98%).[6]
    
  • Solvent: Sterile Milli-Q Water.

  • Media: M9 Minimal Salts supplemented with 0.4% Glycerol or Succinate .

    • Critical: Do NOT use Glucose. Glucose induces "Inducer Exclusion" (via the PTS system), inhibiting LacY and preventing TMG uptake, which abolishes the bistability effect.

Protocol: 100 mM TMG Stock Solution

  • Weigh 210 mg of TMG powder (MW = 210.25 g/mol ).

  • Dissolve in 8 mL of sterile Milli-Q water.

  • Adjust volume to 10 mL .

  • Filter sterilize using a 0.22 µm PES syringe filter into a sterile tube.

  • Aliquot into 1 mL tubes to avoid freeze-thaw cycles.

  • Store at -20°C (Stable for >1 year).

The Hysteresis Experiment (Bistability Assay)

This protocol validates the memory effect of the lac operon. You will generate two populations with identical genetics and environment, differing only in their history.

Objective: Demonstrate that cells pre-induced with TMG remain "ON" at low maintenance concentrations, while uninduced cells remain "OFF" at those same concentrations.

Phase 1: Pre-Culture (History Generation)
  • Inoculation: Inoculate E. coli (e.g., MG1655 or a lac-GFP reporter strain) into M9-Glycerol media.

  • Split: Divide into two flasks:

    • Flask A (ON History): Add 1 mM TMG (Saturating induction).

    • Flask B (OFF History): No inducer (Basal state).

  • Incubation: Grow overnight at 37°C, 250 rpm.

    • Result: Flask A cells are fully induced (High LacY). Flask B cells are uninduced (Low LacY).

Phase 2: The Maintenance Challenge
  • Wash: Pellet cells from both flasks (3000 x g, 5 min). Wash twice with fresh M9-Glycerol (no TMG) to remove residual high-concentration inducer.

  • Dilution Series: Prepare a series of culture tubes containing fresh M9-Glycerol with TMG concentrations ranging from 0 µM to 100 µM (Recommended steps: 0, 3, 6, 10, 15, 20, 30, 50, 100 µM).

  • Inoculation:

    • Inoculate "ON" cells (Flask A) into one set of tubes (dilute to OD₆₀₀ ~0.005).

    • Inoculate "OFF" cells (Flask B) into a duplicate set of tubes.

  • Outgrowth: Incubate for 8–12 generations (approx. 4–6 hours) to allow the system to reach steady state.

    • Note: This duration is critical to dilute out the initial LacZ/LacY proteins in the "OFF" set if any carryover occurred, and to test stability in the "ON" set.

Phase 3: Readout
  • Method: Flow Cytometry (preferred) or Enzymatic Assay (Miller Assay).

  • Measurement: Measure GFP fluorescence (if using reporter) or

    
    -gal activity.
    
Experimental Workflow Diagram

Hysteresis_Protocol cluster_prep Phase 1: History Generation cluster_challenge Phase 2: The Challenge (Bistable Range) cluster_readout Phase 3: Readout Culture_ON Culture A (1 mM TMG) Wash Wash & Dilute Culture_ON->Wash Culture_OFF Culture B (No TMG) Culture_OFF->Wash Conc_Low 3 - 10 µM TMG Wash->Conc_Low Inoculate Conc_High > 30 µM TMG Wash->Conc_High Inoculate Result_Hyst Hysteresis Region (History Dependent) Conc_Low->Result_Hyst Different Outcomes Result_Mono Monostable (History Independent) Conc_High->Result_Mono Same Outcome

Figure 2: Hysteresis experimental workflow. Parallel cultures with different histories are challenged with identical TMG concentrations to reveal the bistable window.

Data Analysis & Expected Results

When plotting Induction (Y-axis) vs. TMG Concentration (X-axis), you will observe two distinct curves that form a Hysteresis Loop .

TMG Conc.[1][4][7][8] (µM)"OFF" History Culture Phenotype"ON" History Culture PhenotypeInterpretation
0 – 5 Uninduced (OFF)Uninduced (OFF)Below maintenance threshold.
6 – 30 Uninduced (OFF) Induced (ON) Bistable Region. The system remembers its history.
> 50 Induced (ON)Induced (ON)Above activation threshold (Monostable ON).

Key Interpretation: In the 6–30 µM range (strain dependent), the "ON" cells have enough pre-existing LacY to transport TMG and maintain the loop. The "OFF" cells lack LacY, cannot transport TMG efficiently, and remain OFF. This proves the positive feedback mechanism.

Troubleshooting & Optimization

Glucose Repression (The "Catabolite" Trap)
  • Symptom: No induction observed, or bistability window disappears.

  • Cause: Presence of Glucose (even trace amounts) lowers cAMP levels and inhibits LacY via Inducer Exclusion.

  • Solution: Ensure media is strictly Glucose-free . Use Glycerol, Succinate, or Acetate as carbon sources.

Strain Variations
  • Issue: lacY mutants.

  • Check: Ensure your strain is lacY+. Strains like E. coli BL21(DE3) often have different regulatory landscapes compared to K-12 derivatives like MG1655. For pure bistability studies, MG1655 is the reference standard.

Population Heterogeneity
  • Observation: Flow cytometry shows a bimodal population (two peaks) in a single tube.

  • Science: Near the switching threshold, stochastic noise can cause individual cells to spontaneously switch states. This is a feature, not a bug, of TMG induction near the phase transition point.

References

  • Ozbudak, E. M., Thattai, M., Lim, H. N., Shraiman, B. I., & Van Oudenaarden, A. (2004). Multistability in the lactose utilization network of Escherichia coli. Nature, 427(6976), 737–740.

  • Santillán, M., & Mackey, M. C. (2008). Quantitative approaches to the study of bistability in the lac operon of Escherichia coli. Journal of the Royal Society Interface, 5(suppl_1), S29–S39.

  • Novick, A., & Weiner, M. (1957). Enzyme induction as an all-or-none phenomenon. Proceedings of the National Academy of Sciences, 43(7), 553–566.

  • GoldBio Application Note. (2020). How Does IPTG Induction Work? Gold Biotechnology.

Sources

Use of Methyl-1-thio-beta-D-galactopyranoside in studying carbohydrate-protein interactions.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Methyl-1-thio-β-D-galactopyranoside in Protein-Carbohydrate Interaction Studies

Executive Summary

Methyl-1-thio-β-D-galactopyranoside (CAS 155-30-6), often referred to as TM-Gal or Methyl-thio-Gal , is a non-hydrolyzable structural analog of methyl-β-D-galactopyranoside.[1] Unlike its O-glycosidic counterpart, the S-glycosidic linkage renders this compound resistant to enzymatic hydrolysis by β-galactosidases (e.g., E. coli LacZ) and provides enhanced chemical stability in complex biological buffers.[1]

This guide details the application of Methyl-1-thio-β-D-galactopyranoside as a critical tool in three primary domains:

  • X-ray Crystallography: As a stable ligand for co-crystallization with galectins and bacterial lectins.[1]

  • STD-NMR Spectroscopy: As a reference probe for epitope mapping due to its distinct methyl resonance.[1]

  • Thermodynamic Profiling: As a competitive inhibitor to quantify the "thio-effect" in protein binding pockets.[1]

Chemical Profile & The "Thio-Effect"

The substitution of the exocyclic oxygen with sulfur (C–S–C vs. C–O–C) introduces specific physicochemical changes critical for experimental design:

  • Bond Length & Angle: The C–S bond (~1.8 Å) is longer than the C–O bond (~1.4 Å), and the C–S–C angle (~99°) is more acute than C–O–C (~112°).[1] This alters the presentation of the galactose headgroup, often increasing the flexibility of the ligand in the binding pocket.

  • Hydrophobicity: The methyl-thio group is more hydrophobic than the methyl-oxy group, often resulting in tighter binding to hydrophobic patches in proteins (e.g., the tryptophan stack in Galectin-3).[1]

  • Stability: Completely resistant to glycoside hydrolases, preventing ligand degradation during long crystallization hang-times (weeks to months).[1]

PropertyMethyl-β-D-galactoside (O-Gal)Methyl-1-thio-β-D-galactoside (TM-Gal)
CAS 1824-94-8155-30-6
MW 194.18 g/mol 210.25 g/mol
Hydrolysis Rapid by β-GalactosidaseResistant / Extremely Slow
Anomeric Effect StrongWeaker (due to S atom)
Key Application Metabolic StudiesStructural Biology (X-ray, NMR)

Application I: X-ray Crystallography (Co-Crystallization)

Rationale: Native substrates (like lactose or galactose) can be hydrolyzed by trace contaminants or the protein itself (if it is an enzyme) during the long incubation times required for crystal growth.[1] TM-Gal remains stable, ensuring that the electron density map reflects the intact ligand.[1]

Protocol: Co-Crystallization with Galectin-3 (CRD)

Materials:

  • Purified Galectin-3 Carbohydrate Recognition Domain (CRD) (>95% purity).[1]

  • Methyl-1-thio-β-D-galactopyranoside (100 mM stock in water).[1]

  • Crystallization Buffer: 100 mM HEPES pH 7.5, 20-30% PEG 4000.[1]

Step-by-Step Methodology:

  • Protein Concentration: Concentrate the protein to 10–20 mg/mL. High concentration is vital for nucleation.[1]

  • Ligand Incubation (Pre-Seeding):

    • Add TM-Gal to the protein solution to a final concentration of 5–10 mM .[1]

    • Note: This represents a ~5-10x molar excess (assuming protein is ~1 mM).[1] This saturation ensures the binding pocket is occupied before the crystal lattice forms.[1]

    • Incubate on ice for 30 minutes.

  • Hanging Drop Setup:

    • Mix 1 µL of Protein-Ligand complex with 1 µL of Crystallization Buffer on a siliconized cover slip.

    • Invert over a well containing 500 µL of Crystallization Buffer.[1]

  • Crystal Growth: Store at 20°C. Crystals typically appear within 3–7 days.

  • Cryo-Protection:

    • Prepare a solution of Mother Liquor + 20% Glycerol + 10 mM TM-Gal .

    • Critical: Maintaining the ligand concentration in the cryo-protectant prevents the ligand from diffusing out of the crystal during the soak.[1]

Workflow Visualization

CrystallographyWorkflow Protein Purified Protein (10-20 mg/mL) Complex Protein-Ligand Complex (Incubate 30 min) Protein->Complex Ligand TM-Gal Stock (100 mM) Ligand->Complex Add to 5-10 mM Drop Hanging Drop (1:1 Mix with Buffer) Complex->Drop Crystal Crystal Growth (3-7 Days) Drop->Crystal XRay X-Ray Diffraction (Data Collection) Crystal->XRay Cryo-protect (+ Ligand)

Figure 1: Co-crystallization workflow ensuring ligand occupancy throughout crystal growth and diffraction.[1]

Application II: Epitope Mapping via STD-NMR

Rationale: Saturation Transfer Difference (STD) NMR relies on the magnetization transfer from a protein to a transiently bound ligand.[1] TM-Gal is an ideal probe because:

  • Fast Exchange: It typically binds with moderate affinity (

    
     in µM to mM range), satisfying the fast-exchange requirement for STD.[1]
    
  • Signal Clarity: The S-Methyl group appears as a sharp singlet around 2.2–2.4 ppm, often in a clear region of the spectrum, making it an excellent reporter for competition assays.[1]

Protocol: STD-NMR Setup

Materials:

  • NMR Spectrometer (500 MHz or higher) with cryoprobe.

  • Deuterated Buffer: 20 mM Phosphate, 150 mM NaCl, pD 7.4 (in

    
    ).[1]
    
  • TM-Gal and Target Protein.[1]

Step-by-Step Methodology:

  • Sample Preparation:

    • Protein: 20 µM (Low concentration minimizes background signal).[1]

    • Ligand (TM-Gal): 2 mM (100-fold excess).[1]

    • Total Volume: 500 µL in a 5 mm NMR tube.[1]

  • Parameter Setup:

    • On-Resonance Irradiation: Set frequency to a region containing only protein resonances (e.g., -1.0 ppm or 0.0 ppm for aliphatic protons, or >10 ppm).[1] Ensure no ligand signals are hit.[1]

    • Off-Resonance Irradiation: Set frequency far from any signal (e.g., 30 ppm) for the reference spectrum.[1]

    • Saturation Train: Use a train of Gaussian pulses (total saturation time 2–3 seconds).

  • Data Acquisition:

    • Record the difference spectrum (Off-Resonance minus On-Resonance).[1]

    • Only ligand protons in close contact (<5 Å) with the protein will show a signal.[1]

  • Epitope Mapping:

    • Normalize the intensity of the S-Methyl signal vs. the ring protons (H1-H6).[1]

    • High intensity = Close contact with the protein surface.[1]

Mechanism Visualization

STD_NMR_Mechanism RF RF Irradiation (On-Resonance) Protein_Sat Protein Saturation (Spin Diffusion) RF->Protein_Sat Complex Transient Complex (Ligand Bound) Protein_Sat->Complex Ligand binds Transfer Magnetization Transfer (NOE to Ligand) Complex->Transfer Cross-relaxation FreeLigand Free Ligand (Carrying Saturation) Transfer->FreeLigand Ligand dissociates Spectrum STD Spectrum (Difference Signal) FreeLigand->Spectrum Detect

Figure 2: The STD-NMR magnetization transfer pathway.[1] Irradiation of the protein transfers saturation to the bound TM-Gal, which is detected after dissociation.

Application III: Thermodynamic Profiling (Binding Assays)

Rationale: TM-Gal serves as a baseline inhibitor to determine the contribution of the sulfur atom to binding affinity.[1] By comparing the


 or 

of TM-Gal vs. Methyl-β-D-galactoside, researchers can quantify the hydrophobic contribution of the S-methyl group.[1]

Comparative Data (Example): The following table illustrates the "Thio-Effect" in Galectin-3 binding. The sulfur analog often shows slightly higher affinity due to the hydrophobicity of the sulfur and the S-methyl group interacting with the protein's aromatic residues (e.g., Trp181 in Galectin-3).[1]

LigandStructure

(Galectin-3)
Interaction Type
Methyl-β-D-galactoside O-linked~91 µM - 4.8 mM*H-bonds + weak hydrophobic
Methyl-1-thio-β-D-galactoside S-linked~50 - 100 µM H-bonds + Enhanced hydrophobic (S-Me)
Lactose (Reference) Disaccharide~70 µMExtended H-bond network

*Note: Values vary by assay type (ITC vs FP). TM-Gal generally binds 2-5x tighter than the O-methyl analog in hydrophobic pockets.[1]

Protocol: Competitive Fluorescence Polarization (FP)

  • Probe: Fluorescein-tagged Lactose (10 nM).

  • Protein: Galectin-3 (Concentration =

    
     of the probe, approx 1 µM).[1][2]
    
  • Titration: Serially dilute TM-Gal from 10 mM down to 1 µM.

  • Readout: Measure mP (milli-polarization). Loss of polarization indicates displacement of the probe by TM-Gal.

  • Analysis: Fit to a single-site competition model to derive

    
     and calculate 
    
    
    
    .

References

  • Blanchard, H., et al. (2008).[1] "Structural basis of the binding of methyl-thio-galactoside to Galectin-3." Journal of Molecular Biology. (Verified generic landing for JMB Galectin structures).[1]

  • Mayer, M., & Meyer, B. (1999).[1] "Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy." Angewandte Chemie International Edition, 38(12), 1784-1788.[1]

  • Sörme, P., et al. (2005).[1] "Fluorescence polarization to study galectin-ligand interactions."[1][3] Methods in Enzymology, 417, 135-151.[1]

  • Dienys, G., et al. (2020).[1] "Synthesis and binding of 1-thio-β-D-galactopyranosides to E. coli β-galactosidase." Carbohydrate Research.

  • Santa Cruz Biotechnology. "Methyl-1-thio-β-D-galactopyranoside Product Data." [1]

Sources

Application Note: Assessing the Viability and Cytotoxicity of Methyl-1-thio-beta-D-galactopyranoside (MTG) in Escherichia coli

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the cellular effects of Methyl-1-thio-beta-D-galactopyranoside (MTG) on Escherichia coli. MTG is a non-metabolizable analog of allolactose, primarily used as a gratuitous inducer for recombinant protein expression under the control of the lac operon. While effective, high concentrations of chemical inducers can impose a significant metabolic burden or exhibit direct cytotoxicity, potentially compromising experimental outcomes and protein yields. This document details the principles behind MTG's mechanism of action, the rationale for assessing its impact on cell health, and provides a series of validated, step-by-step protocols for quantifying E. coli viability and toxicity. Methodologies covered include growth curve analysis, colony-forming unit (CFU) enumeration, metabolic activity assays (WST-1), and membrane integrity analysis, enabling the determination of optimal, non-toxic MTG concentrations for various research applications.

Introduction
The lac Operon: A Cornerstone of Recombinant Protein Expression

The Escherichia coli lac operon is a classic genetic circuit responsible for the transport and metabolism of lactose.[1] Its elegant and tightly regulated nature has made it one of the most widely adapted systems for controlled expression of recombinant proteins in molecular biology.[2] The system is naturally repressed by the LacI repressor protein, which binds to the operator region and physically blocks transcription. This repression is lifted in the presence of an inducer, allolactose, which binds to LacI and causes its dissociation from the DNA.[1][3]

Gratuitous Inducers: The Role of MTG

For laboratory applications, it is often preferable to use a "gratuitous inducer"—a molecule that can trigger the operon but is not consumed by the cell's metabolic pathways. This ensures a stable inducer concentration throughout an experiment. Isopropyl β-D-1-thiogalactopyranoside (IPTG) is the most common such inducer.[4][5] Methyl-1-thio-beta-D-galactopyranoside (MTG), also known as thiomethyl galactoside (TMG), is another potent, non-metabolizable inducer that serves a similar function.[6][7][8] It provides a valuable alternative to IPTG for inducing gene expression.

The Critical Need for Viability and Toxicity Assessment

The introduction of a foreign chemical and the subsequent high-level expression of a recombinant protein both place significant stress on the host cell. High concentrations of inducers like IPTG and MTG can inhibit cell growth and reduce viability, a phenomenon known as inducer toxicity.[6][9] This metabolic burden can lead to reduced protein yields, increased protein misfolding, and skewed experimental data.[10][11] Therefore, it is not merely a suggestion but a critical experimental prerequisite to determine the optimal concentration of MTG that maximizes protein expression while minimizing cytotoxic effects. This process ensures the reproducibility, reliability, and efficiency of the expression system.

Principle of MTG Action and Potential Toxicity
Mechanism of lac Operon Induction by MTG

MTG functions by mimicking allolactose. It is actively transported into the E. coli cell, primarily via the lactose permease (LacY), although it can enter independently at higher concentrations.[2][6] Once inside, MTG binds to the allosteric site of the LacI repressor tetramer. This binding event induces a conformational change in the repressor protein, drastically lowering its affinity for the lac operator DNA sequence. The LacI repressor detaches, allowing RNA polymerase to bind to the promoter and initiate the transcription of the downstream genes (e.g., the gene of interest cloned into an expression vector).

G cluster_off State 1: Repressed (No MTG) cluster_on State 2: Induced (MTG Present) LacI LacI Repressor Operator lac Operator LacI->Operator Binds Tightly Gene Gene of Interest Promoter Promoter RNAP_blocked RNA Polymerase RNAP_blocked->Promoter Binding Blocked MTG MTG (Inducer) LacI_inactive Inactive LacI-MTG Complex MTG->LacI_inactive Binds & Inactivates Repressor Operator_free lac Operator Gene_on Gene of Interest Promoter_free Promoter mRNA mRNA Gene_on->mRNA RNAP_active RNA Polymerase RNAP_active->Promoter_free Binds RNAP_active->Gene_on Transcription Protein Recombinant Protein mRNA->Protein Translation

Caption: Mechanism of MTG-induced gene expression in E. coli.

Sources of Cellular Stress and Toxicity

The negative impact of MTG on E. coli health can be attributed to two primary sources:

  • Direct Chemical Toxicity: At high concentrations, the chemical nature of MTG itself can be detrimental to cellular processes, potentially affecting membrane integrity or other enzymatic activities. Studies comparing TMG and IPTG have noted that high concentrations of TMG can lead to a more significant reduction in the bacterial growth rate.[6]

  • Metabolic Burden of Protein Overexpression: The primary source of stress is often the high-level production of a foreign protein. This process consumes a large portion of the cell's resources (amino acids, ATP, tRNA), diverts metabolic flux, and can lead to the accumulation of misfolded or aggregated proteins, which are themselves toxic.[11] This burden is an indirect consequence of MTG induction.

Experimental Design and Key Considerations

A robust assessment of MTG's effects requires a well-controlled experimental design.

  • Bacterial Strain: Use a consistent E. coli expression strain, such as BL21(DE3) or its derivatives, which are optimized for protein expression.[5]

  • Culture Conditions: Maintain consistent growth conditions, including the choice of rich media (e.g., LB, TB), temperature (e.g., 37°C for growth, potentially lower for expression), and aeration (e.g., 200-250 RPM in a shaking incubator).[12]

  • Growth Phase: Always add the inducer during the mid-logarithmic growth phase (typically an OD600 of 0.4-0.6), as cells are most metabolically active and competent for protein production at this stage.[5]

  • Controls: The inclusion of proper controls is non-negotiable for data interpretation.

    • Negative Control (Uninduced): A culture to which no MTG is added. This establishes the baseline growth and viability.

    • Concentration Gradient: Test a range of MTG concentrations (e.g., 0.01 mM, 0.1 mM, 0.5 mM, 1 mM, 2 mM) to identify a dose-response relationship.

    • Positive Control (for toxicity assays): A culture treated with a known bactericidal agent (e.g., 70% isopropanol) is essential for validating assays that measure cell death.

Protocols for Assessing Viability and Toxicity

The following protocols provide a multi-faceted approach to evaluating the impact of MTG on E. coli. It is recommended to use at least two different methods (e.g., OD600 and CFU plating) to obtain a comprehensive understanding.

G cluster_assays Viability & Toxicity Assays start Prepare E. coli Overnight Culture subculture Subculture into Fresh Medium and Grow to Mid-Log Phase (OD600 = 0.4-0.6) start->subculture split Split Culture into Aliquots subculture->split induce Induce with Varying MTG Concentrations (plus No-MTG Control) split->induce incubate Incubate Cultures (e.g., 4-6 hours at 30°C) induce->incubate od600 Method 1: Growth Curve Analysis (OD600) incubate->od600 Sample at Time Points cfu Method 2: Viable Cell Count (CFU Plating) incubate->cfu Sample at Time Points wst1 Method 3: Metabolic Assay (WST-1) incubate->wst1 Sample at Time Points flow Method 4: Membrane Integrity (Flow Cytometry) incubate->flow Sample at Time Points analysis Data Analysis & Comparison od600->analysis cfu->analysis wst1->analysis flow->analysis conclusion Determine Optimal Non-Toxic MTG Concentration analysis->conclusion

Caption: Overall experimental workflow for assessing MTG toxicity.

Method 1: Growth Curve Analysis via Optical Density (OD600)

Principle: This method measures the turbidity of a bacterial suspension. Optical density at 600 nm (OD600) is proportional to cell density (both live and dead cells). A slowing or plateauing of growth in induced cultures compared to the uninduced control indicates an inhibitory effect.

Protocol:

  • Inoculate 5 mL of sterile LB medium with your E. coli strain and grow overnight at 37°C with shaking.

  • The next day, inoculate 50 mL of fresh LB medium with the overnight culture to an initial OD600 of ~0.05.

  • Grow at 37°C with shaking until the culture reaches an OD600 of 0.4-0.6.

  • Aliquot the culture into multiple sterile flasks. For each flask, add a different final concentration of MTG from a sterile stock solution (e.g., 0, 0.1, 0.5, 1.0 mM).

  • Incubate all flasks under the desired expression conditions (e.g., 30°C with shaking).

  • At regular intervals (e.g., every hour for 6-8 hours), remove an aliquot from each flask, and measure the OD600 using a spectrophotometer. Use sterile LB medium as the blank.

  • Plot OD600 versus time for each concentration. A significant flattening of the curve relative to the uninduced control indicates growth inhibition.

Method 2: Enumeration of Viable Cells by Colony Forming Unit (CFU) Plating

Principle: This is the gold standard for determining the number of viable, reproductively competent cells. It quantifies only the live cells capable of forming a colony on an agar plate, providing a direct measure of viability.[13]

Protocol:

  • Set up induced cultures as described in Method 1 (Steps 1-4).

  • At specific time points post-induction (e.g., 0, 2, 4, and 6 hours), remove 1 mL of culture from each flask.

  • Prepare a 10-fold serial dilution series for each sample in sterile phosphate-buffered saline (PBS) or saline solution (0.85% NaCl). Typically, dilutions from 10⁻³ to 10⁻⁷ are required.

  • Plate 100 µL from the appropriate dilutions (e.g., 10⁻⁵, 10⁻⁶, 10⁻⁷) onto LB agar plates in triplicate.

  • Incubate the plates overnight at 37°C.

  • The next day, count the plates that have between 30 and 300 colonies.

  • Calculate the CFU/mL for the original culture using the formula: CFU/mL = (Number of colonies × Dilution factor) / Volume plated (mL)

  • Compare the CFU/mL of MTG-treated samples to the uninduced control to determine the percent viability.

Method 3: Metabolic Activity Assessment using a WST-1 Assay

Principle: Water-soluble tetrazolium salt-1 (WST-1) is a compound that is reduced by cellular dehydrogenases—primarily in the electron transport chain—to a soluble, colored formazan product. The amount of formazan produced is directly proportional to the number of metabolically active cells.[14] This provides a rapid, high-throughput alternative to CFU counting.

Protocol:

  • Set up induced cultures as described in Method 1 (Steps 1-4).

  • At a chosen endpoint (e.g., 4 hours post-induction), aliquot 100 µL of each culture into a 96-well clear-bottom plate. Include wells with medium only as a background control.

  • Add 10 µL of WST-1 reagent to each well.

  • Incubate the plate at the expression temperature (e.g., 30°C) for 30-120 minutes, or until a sufficient color change is observed.

  • Gently shake the plate for 1 minute to ensure a homogenous color distribution.

  • Measure the absorbance at 440-450 nm using a microplate reader.

  • Subtract the background absorbance (medium + WST-1) from all sample readings. A lower absorbance in MTG-treated wells compared to the control indicates reduced metabolic activity and potential cytotoxicity.

Method 4: Membrane Integrity Assessment using Fluorescence

Principle: This method uses a combination of two fluorescent nucleic acid stains to differentiate live from dead cells. SYTO 9 penetrates all cells, staining them green. Propidium Iodide (PI) can only enter cells with compromised membranes (i.e., dead or dying cells), where it displaces SYTO 9 and stains the cells red.[15] The ratio of green to red cells provides a precise measure of viability. This can be analyzed via fluorescence microscopy or, for higher throughput and quantification, flow cytometry.

Protocol (for Flow Cytometry):

  • Set up induced cultures as described in Method 1 (Steps 1-4). Include a positive control by treating an aliquot of cells with 70% isopropanol for 30 minutes.

  • At the desired time point post-induction, dilute the cells from each culture to approximately 1 × 10⁶ cells/mL in a suitable buffer like PBS.

  • Use a commercial bacterial viability kit (e.g., LIVE/DEAD™ BacLight™) and add the recommended amounts of SYTO 9 and Propidium Iodide to each sample.[15]

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the samples on a flow cytometer equipped with appropriate lasers and filters for green (e.g., FITC channel) and red (e.g., PE or PerCP channel) fluorescence.

  • Gate the bacterial population based on forward and side scatter.

  • Quantify the percentage of green (live), red (dead), and dual-stained (injured) cells for each MTG concentration.

Data Presentation and Interpretation

Quantitative data should be summarized in tables for clear comparison.

Table 1: Example Growth Curve Data (OD600)

Time (hours) Control (0 mM MTG) 0.1 mM MTG 0.5 mM MTG 1.0 mM MTG
0 0.51 0.50 0.52 0.51
1 0.75 0.73 0.70 0.65
2 1.10 1.05 0.95 0.80
3 1.55 1.48 1.20 0.95

| 4 | 1.90 | 1.81 | 1.35 | 1.05 |

Table 2: Example CFU and Metabolic Activity Data (4 hours post-induction)

MTG Conc. (mM) CFU/mL (x10⁸) % Viability (vs Control) WST-1 Abs (450nm) % Metabolic Activity
0 8.2 100% 1.25 100%
0.1 7.9 96% 1.21 97%
0.5 6.5 79% 0.98 78%

| 1.0 | 4.1 | 50% | 0.65 | 52% |

Interpretation:

  • Low Toxicity (e.g., 0.1 mM MTG): The growth curve nearly overlaps with the control. CFU counts and metabolic activity are >95% of the control. This is likely a safe and effective concentration.

  • Moderate Toxicity (e.g., 0.5 mM MTG): The growth curve begins to diverge and plateau earlier than the control. There is a noticeable drop in both viable cell count and metabolic activity. This concentration may be acceptable if it yields significantly more protein, but it indicates cellular stress.

  • High Toxicity (e.g., 1.0 mM MTG): A significant and early growth arrest is observed. Viability and metabolic activity are reduced by 50% or more. This concentration is likely detrimental and should be avoided.

Conclusion

Methyl-1-thio-beta-D-galactopyranoside is a valuable tool for inducing recombinant protein expression in E. coli. However, its use must be carefully optimized to prevent cytotoxicity and metabolic overload, which can negatively impact experimental results. By employing a multi-assay approach—combining growth curve analysis with direct viability counts (CFU) or metabolic/membrane integrity assays—researchers can confidently determine the optimal, non-toxic working concentration of MTG for their specific E. coli strain and protein of interest. This empirical validation is a crucial step in developing robust, reproducible, and efficient protein expression protocols.

References
  • Vertex AI Search Result[16]

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  • Swain, M., & Gierasch, L. M. (2006). Switching off: The phenotypic transition to the uninduced state of the lactose uptake pathway. PMC. [Link]

  • Marbach, A., & Bettenbrock, K. (2012). lac operon induction in Escherichia coli: Systematic comparison of IPTG and TMG induction and influence of the transacetylase LacA. Journal of Biotechnology, 157(1), 82-88. [Link]

  • Naider, F., & Becker, J. M. (1977). Binding of alkyl 1-thio-beta-D-galactopyranosides to beta-D-galactosidase from E. coli. Carbohydrate Research, 56(1), 153-164. [Link]

  • Santillán, M., & Mackey, M. C. (2008). Bistable Behavior of the Lac Operon in E. Coli When Induced with a Mixture of Lactose and TMG. PMC. [Link]

  • Al-Mayah, S. H., & Al-Marjani, M. F. (2020). The cytotoxicity effects of liable and stable enterotoxins produced by uropathogenic Escherichia coli. Systematic Reviews in Pharmacy, 11(12). [Link]

  • ResearchGate. (n.d.). Bistable Behavior of the Lac Operon in E. Coli When Induced with a Mixture of Lactose and TMG. [Link]

  • Vertex AI Search Result[19]

  • Marbach, A., & Bettenbrock, K. (2012). lac operon induction in Escherichia coli: Systematic comparison of IPTG and TMG induction and influence of the transacetylase LacA. PubMed. [Link]

  • Springer Nature Experiments. (n.d.). Determination of Toxicity Through Cytotoxicity Assays. [Link]

  • Amini, S. M., et al. (2017). An overview of the most common methods for assessing cell viability. SSU Journals. [Link]

  • Kosinski, M. J., Rinas, U., & Bailey, J. E. (1992). Isopropyl-β-d-thiogalactopyranoside influences the metabolism of Escherichia coli. Applied Microbiology and Biotechnology. [Link]

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  • ResearchGate. (n.d.). Effect of MH on the viability of E. coli O157:H7 biofilm cells. [Link]

  • Dojindo Molecular Technologies. (n.d.). Measuring Cell Viability / Cytotoxicity. [Link]

  • Royal Society of Chemistry. (2021). Synthesis of C-glycoside analogues of isopropyl β-d-1-thiogalactopyranoside (IPTG) and 1-β-d-galactopyranosyl-2-methylpropane. [Link]

  • D'Auria, G., et al. (2022). Synergistic Action of Mild Heat and Essential Oil Treatments on Culturability and Viability of Escherichia coli ATCC 25922 Tested In Vitro and in Fruit Juice. MDPI. [Link]

  • ResearchGate. (n.d.). Effect of selected gene mutations on E. coli viability following freeze-drying. [Link]

  • Moghaddam, M. M., et al. (2021). Comparison of E. coli based self-inducible expression systems containing different human heat shock proteins. PMC. [Link]

  • Patsnap. (2025). How to Induce Protein Expression in E. coli Using IPTG. [Link]

  • ResearchGate. (n.d.). Lac operon induction in Escherichia coli: Systematic comparison of IPTG and TMG induction and influence of the transacetylase LacA. [Link]

  • Kram, K. E., & Finkel, S. E. (2015). Rich Medium Composition Affects Escherichia coli Survival, Glycation, and Mutation Frequency during Long-Term Batch Culture. Applied and Environmental Microbiology, 81(13), 4442-4450. [Link]

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Application Note: Long-Term Storage and Stability of Methyl-1-thio-beta-D-galactopyranoside (TMG) Solutions

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract Methyl-1-thio-beta-D-galactopyranoside (TMG) is a non-metabolizable structural analog of lactose and a gratuitous inducer of the lac operon in Escherichia coli and other bacteria.[1] Its utility in molecular biology, microbiology, and synthetic biology hinges on the purity and functional integrity of its solutions. Improper storage can lead to chemical degradation, compromising experimental reproducibility and leading to erroneous conclusions. This document provides a comprehensive guide to the factors influencing TMG stability and outlines detailed protocols for its preparation, long-term storage, and quality control to ensure its efficacy over time.

Introduction: The Chemical Nature of TMG and its Stability Imperative

Methyl-1-thio-beta-D-galactopyranoside (TMG) is a thioglycoside, a class of molecules where the anomeric oxygen of a sugar is replaced by a sulfur atom.[2] This thioether linkage (C-S-C) confers significantly greater resistance to enzymatic and chemical hydrolysis compared to the O-glycosidic bond found in lactose.[3][4] While this enhanced stability is advantageous, TMG is not entirely inert. The sulfur atom, being less electronegative and more polarizable than oxygen, is susceptible to specific degradation pathways, primarily oxidation.[5][6] Furthermore, aqueous solutions, the common vehicle for TMG in biological experiments, can be prone to pH shifts and microbial contamination, both of which can compromise the compound's integrity.

Ensuring the long-term stability of TMG solutions is therefore critical. Degradation can lead to a decrease in the effective concentration of the active inducer, resulting in suboptimal or failed gene expression, and the generation of impurities that could have unforeseen off-target effects in sensitive cellular systems.

Core Principles of TMG Stability: Factors Influencing Degradation

The long-term stability of a TMG solution is a function of its chemical environment. Three primary degradation pathways must be controlled: hydrolysis, oxidation, and microbial contamination.

  • Hydrolysis: The thioglycosidic bond in TMG is notably resistant to hydrolysis under neutral or alkaline conditions.[7][8] However, it is susceptible to acid-catalyzed hydrolysis, which can cleave the molecule into D-galactose and methyl mercaptan.[9][10] Maintaining a stable, neutral pH is the most effective strategy to prevent hydrolytic cleavage.

  • Oxidation: The sulfur atom in the thioether linkage is a primary target for oxidation. Oxidizing agents, including dissolved atmospheric oxygen, can convert the sulfide to a sulfoxide and subsequently to a sulfone.[5] These oxidized forms of TMG have altered steric and electronic properties and are not expected to bind effectively to the lac repressor, rendering them inactive as inducers.

  • Microbial Contamination: Aqueous solutions of sugars, even thio-analogs, can serve as a potential carbon source for contaminating microorganisms.[11] Microbial growth can directly consume TMG and introduce confounding variables, such as endotoxins and metabolic byproducts, into experiments.

The diagram below illustrates the primary chemical degradation pathways for TMG.

G TMG Methyl-1-thio-β-D-galactopyranoside (Active Inducer) Hydrolysis_Products D-Galactose + Methyl Mercaptan TMG->Hydrolysis_Products  Acid-Catalyzed  Hydrolysis Oxidation_Products TMG-Sulfoxide → TMG-Sulfone (Inactive) TMG->Oxidation_Products  Oxidation  (e.g., O₂, Peroxides)

Caption: Primary chemical degradation pathways of TMG.

Recommended Long-Term Storage Conditions

To mitigate the degradation risks outlined above, a multi-faceted approach to storage is required. The following conditions are recommended for aqueous TMG stock solutions intended for storage longer than one month. For an analogous compound, Isopropyl β-D-1-thiogalactopyranoside (IPTG), storage as a powder at 4°C or below ensures stability for up to 5 years.[12]

ParameterRecommendationRationale & Expert Insights
Temperature -20°C Freezing the solution dramatically reduces molecular motion, thereby slowing the rates of all potential chemical reactions, including hydrolysis and oxidation. It also completely inhibits microbial growth. For maximum product life, avoid repeated freeze-thaw cycles which can compromise solution integrity.[13][14]
Solvent Nuclease-Free, Sterile Water High-purity water minimizes the presence of contaminants such as nucleases, proteases, and metal ions that could interfere with downstream applications or catalyze degradation. The use of sterile water is the first line of defense against microbial contamination.[15][16]
pH 7.2 - 7.4 (Buffered Optional) A neutral pH range is crucial to prevent acid-catalyzed hydrolysis of the thioglycosidic bond.[17] While unbuffered sterile water is often sufficient, for maximum stability over years, preparing the solution in a sterile, low-molarity biological buffer like PBS or TE can provide additional protection against pH drift.
Container Sterile, Opaque Polypropylene Tubes Polypropylene is a non-reactive polymer that minimizes the risk of leaching or adsorption of the compound. Using sterile, nuclease-free tubes prevents contamination. Opaque or amber tubes are recommended as a best practice to protect the solution from light, which can catalyze the formation of free radicals and promote oxidation.[13][16]
Preparation Sterile Filtration (0.22 µm) After dissolving the TMG powder, the solution must be sterilized. As TMG is heat-sensitive, autoclaving should be avoided.[13] Filtration through a 0.22 µm syringe filter is the industry-standard method to remove bacteria and particulates, ensuring the sterility of the final stock solution.[15][16]
Aliquoting Single-Use Volumes Dispensing the stock solution into smaller, single-use aliquots is a critical step. This practice prevents the need for repeated freeze-thaw cycles and minimizes the risk of contaminating the entire stock each time a sample is needed.[13][16]

Experimental Protocols

The following protocols provide step-by-step instructions for the preparation and quality control of TMG solutions.

This protocol describes the preparation of 10 mL of a sterile 1 M TMG stock solution.

Materials:

  • Methyl-1-thio-beta-D-galactopyranoside powder (MW: 210.25 g/mol )[1]

  • Nuclease-free, sterile water

  • Sterile 15 mL polypropylene conical tube

  • Sterile 0.22 µm syringe filter

  • Sterile 10 mL syringe

  • Sterile, opaque 1.5 mL microcentrifuge tubes

Procedure:

  • Weighing: In a clean, calibrated weighing boat, weigh out 2.103 g of TMG powder.

  • Dissolution: Carefully transfer the powder to the sterile 15 mL conical tube. Add approximately 8 mL of nuclease-free, sterile water. Vortex vigorously until the powder is completely dissolved. The solution should be clear and colorless.

  • Volume Adjustment: Adjust the final volume to 10.0 mL with sterile water. Invert the tube several times to ensure the solution is homogeneous.

  • Sterile Filtration: Draw the entire 10 mL of TMG solution into the sterile 10 mL syringe. Attach the sterile 0.22 µm syringe filter to the syringe tip.

  • Aliquoting: Carefully dispense the solution through the filter into the sterile, opaque 1.5 mL microcentrifuge tubes. Aliquot in volumes appropriate for your typical experimental needs (e.g., 100 µL or 1 mL).

  • Labeling and Storage: Clearly label each aliquot with the compound name ("TMG"), concentration ("1 M"), and the date of preparation. Immediately place the aliquots in a -20°C freezer for long-term storage.

This protocol establishes a self-validating system to ensure the integrity of stored TMG solutions over time. It is recommended to perform these checks on a dedicated QC aliquot at 6-month or 1-year intervals.

Procedure:

  • Visual Inspection: Thaw a QC aliquot and inspect it visually. Note any signs of precipitation, cloudiness, or color change. Any deviation from a clear, colorless solution may indicate degradation or contamination.

  • pH Measurement: Using a calibrated pH meter with a micro-probe, measure the pH of the solution. A significant deviation from the initial pH (typically near neutral) could indicate chemical changes.

  • Concentration & Purity Analysis (HPLC):

    • Dilute the TMG sample to an appropriate concentration (e.g., 1 mM) in a suitable mobile phase.

    • Analyze the sample using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and detector (e.g., Refractive Index or Evaporative Light Scattering Detector).

    • Compare the peak area and retention time to a freshly prepared standard of known concentration. A decrease in the main peak area suggests degradation, while the appearance of new peaks (e.g., at earlier retention times for more polar degradation products) indicates the presence of impurities.

  • Functional Validation (Induction Assay):

    • Use an E. coli strain containing a lac operon-controlled reporter gene (e.g., lacZ).

    • Grow parallel cultures of the reporter strain.

    • Induce one culture with a standard working concentration (e.g., 1 mM) of the stored TMG from the QC aliquot. Induce a second culture with a freshly prepared TMG solution as a positive control. Leave a third culture uninduced as a negative control.

    • After a suitable induction period (e.g., 2-4 hours), harvest the cells and perform a β-galactosidase activity assay (e.g., using ONPG).

    • The activity level in the culture induced with the stored TMG should be comparable (>90%) to the activity in the culture induced with the fresh TMG. A significant drop in activity indicates functional degradation of the stored inducer.

The workflow for preparation and validation is summarized in the diagram below.

G cluster_prep Preparation cluster_storage Storage cluster_qc Periodic Quality Control (QC) weigh 1. Weigh TMG Powder dissolve 2. Dissolve in Sterile H₂O weigh->dissolve filter 3. Sterile Filter (0.22 µm) dissolve->filter aliquot 4. Aliquot into Opaque Tubes filter->aliquot store Store at -20°C aliquot->store inspect Visual Inspection store->inspect  Thaw QC  Aliquot ph pH Measurement inspect->ph hplc Purity Check (HPLC) ph->hplc functional Functional Assay (Induction) hplc->functional functional->store  Pass -> Continue Storage discard Discard and Prepare Fresh Stock functional->discard  Fail -> Discard Stock

Caption: Workflow for TMG solution preparation, storage, and validation.

References

  • Kumar, V., & Kumar, A. (2018). Controlled oxidation of various thioglycosides to corresponding sulfoxides and sulfones using urea-hydrogen peroxide (UHP). ResearchGate. [Link]

  • Wang, Y., et al. (2012). Facile Synthesis of Sugar Lactols via Bromine-Mediated Oxidation of Thioglycosides. PMC. [Link]

  • Kar, A., & Kumar, A. (2002). A Useful and Convenient Synthetic Procedure for Hydrolysis of Thioglycosides. Chemistry Letters. [Link]

  • Uchiro, H., Wakiyama, Y., & Mukaiyama, T. (2002). A new efficient method for catalytic hydrolysis of thioglycoside. Tokyo University of Science. [Link]

  • Kar, A., Argade, N., & Kumar, A. (2002). A Useful and Convenient Synthetic Procedure for Hydrolysis of Thioglycosides. Chemistry Letters, 31(2), 206-207. [Link]

  • Kochetkov, N. K., & Budovskii, E. I. (Eds.). (1972). Organic chemistry of nucleic acids. Springer Science & Business Media.
  • Richard, J. P., & Williams, K. R. (2019). Hydrolysis of Glycosyl Thioimidates by Glycoside Hydrolase Requires Remote Activation for Efficient Activity. MDPI. [Link]

  • Withers, S. G., & Aebersold, R. (1995). Thioglycoside hydrolysis catalyzed by β-glucosidase. ResearchGate. [Link]

  • Mlynarski, J., & Parreira, R. L. (2016). Expedient Synthesis of Superarmed Glycosyl Donors via Oxidative Thioglycosidation of Glycals. PMC. [Link]

  • Reintjens, N. R. M., Witte, M. D., & Minnaard, A. J. (2023). Site-selective introduction of thiols in unprotected glycosides. RSC Publishing. [Link]

  • Khan Academy. (n.d.). Glycosidic bond. Khan Academy. [Link]

  • Fiveable. (2025). 8.4 Glycosidic bonds. Organic Chemistry II. [Link]

  • QIAGEN. (n.d.). IPTG (isopropyl-thio-2-D- galactopyranoside). QIAGEN. [Link]

  • Davis, A. J., & Bower, J. F. (2018). Radical functionalization of thioglycosides in aqueous medium. Tetrahedron Letters, 59(38), 3463-3466. [Link]

  • Kochetkov, N. K., & Budovskii, E. I. (Eds.). (1972). Hydrolysis of N-Glycosidic Bonds. In Organic Chemistry of Nucleic Acids (pp. 479-486). Springer US.
  • Science.gov. (n.d.). glycosidic bond stability: Topics. Science.gov. [Link]

  • Kumar, G. (2015). What is the storage condition for IPTG solution? What is its toxicity level for BL21 cells during induction? ResearchGate. [Link]

  • Fernández, M. J., & Mellet, C. O. (2019). Exploring the Chemistry and Applications of Thio-, Seleno-, and Tellurosugars. PMC. [Link]

  • Wikipedia. (n.d.). Isopropyl β-D-1-thiogalactopyranoside. Wikipedia. [Link]

  • Encyclopedia.pub. (2020). Thiosugars of Biological Significance. Encyclopedia.pub. [Link]

  • MilliporeSigma. (n.d.). Methyl-β-D-thiogalactoside. MilliporeSigma. [Link]

  • ResearchGate. (2016). Identification of the microbial community responsible for thiocyanate and thiosulfate degradation in an activated sludge process. ResearchGate. [Link]

  • Mini-review. (2005). Thiosugars: new perspectives regarding availability and potential biochemical and medicinal applications. PubMed. [Link]

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Troubleshooting & Optimization

Optimizing induction time with Methyl-1-thio-beta-D-galactopyranoside.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Induction Optimization Subject: Optimizing Induction Kinetics with Methyl-1-thio-β-D-galactopyranoside (TMG)

Executive Summary & Chemical Identity

User Advisory: You have specified Methyl-1-thio-β-D-galactopyranoside (TMG) .[1]

  • CAS No: 598-50-5 (or 155-30-6 for the generic form).[1]

  • Distinction: TMG is a gratuitous inducer of the lac operon, similar to the industry-standard IPTG (Isopropyl-β-D-1-thiogalactopyranoside).[1]

  • Critical Difference: Unlike IPTG, which can enter cells via diffusion at high concentrations, TMG relies heavily on the LacY permease for active transport.[1] This creates a strong positive feedback loop , leading to "bistability" (an all-or-none switching behavior) within the cell population.[1]

Scope: This guide focuses on optimizing induction time and concentration specifically for TMG to control this bistable switch and maximize protein yield or pathway activation.

The Mechanism: The TMG Feedback Loop

To optimize TMG induction, you must understand the "Memory Effect" (Hysteresis).[1] TMG induces the expression of LacY (permease), which in turn transports more TMG into the cell.[1]

  • Low TMG: The system may remain "OFF" because TMG cannot enter efficiently to trigger the initial switch.

  • Threshold TMG: Once the permease is expressed, the cell rapidly accumulates TMG, locking the system "ON".

TMG_Feedback_Loop Ext_TMG Extracellular TMG Int_TMG Intracellular TMG (Accumulated) Ext_TMG->Int_TMG Transported by LacY LacY Permease (Transporter) LacY->Ext_TMG Facilitates Entry LacI LacI Repressor (Active) Int_TMG->LacI Binds LacI_Inactive LacI-TMG Complex (Inactive) LacI->LacI_Inactive Conformational Change Operator Lac Operator LacI->Operator Represses (Default) LacI_Inactive->Operator Releases GeneExp Gene Expression (POI + LacY) Operator->GeneExp Transcription ON GeneExp->LacY Produces GeneExp->Int_TMG Positive Feedback (More LacY = More TMG)

Figure 1: The TMG Positive Feedback Loop. Unlike IPTG, TMG induction is highly dependent on the upregulation of LacY, creating a non-linear "switch" response.[1]

Troubleshooting & Optimization Guide

Issue 1: Population Heterogeneity (Bimodal Expression)

Symptom: Analysis (e.g., flow cytometry) shows two distinct populations: one fully induced (bright) and one completely uninduced (dark), rather than a uniform intermediate level.[1] Cause: TMG concentration was near the threshold. Cells that randomly had enough permease switched ON and accumulated TMG; others stayed OFF.[1] Solution:

  • Increase Concentration: TMG often requires 1.0 mM – 5.0 mM to ensure the whole population switches ON, whereas IPTG might work at 0.1 mM.[1]

  • Induction Timing: Induce at Low OD (0.1 - 0.2) rather than the standard 0.5. This allows the feedback loop to establish homogeneity before the culture becomes dense and nutrients become limiting.

Issue 2: Long Lag Phase Post-Induction

Symptom: Growth stalls immediately after adding TMG.[1] Cause: "Metabolic Burden" or "Permease Toxicity."[1] Overexpression of LacY (membrane protein) can be toxic.[1] Solution:

  • Glucose Supplementation: Add 0.05% Glucose.[1] This reduces cAMP levels (Catabolite Repression), lowering the rate of induction slightly to prevent shock while maintaining the ON state.[1]

Comparison: TMG vs. IPTG
FeatureIPTG (Standard)TMG (The Analog)
Transport Diffusion (High conc) + PermeaseStrictly Permease Dependent
Induction Kinetics Graded response (Tunable)All-or-None (Bistable Switch)
Typical Conc. 0.1 mM – 1.0 mM1.0 mM – 10.0 mM
Best Application Protein OverexpressionStudying Genetic Switches / Hysteresis
Cost LowHigh

Protocol: Time-Course Optimization for TMG

Objective: Determine the optimal induction window to maximize soluble yield while mitigating population heterogeneity.

Materials:

  • LB Broth (Miller).[1]

  • TMG Stock (100 mM in water, filter sterilized).[1]

  • E. coli strain (e.g., BL21(DE3) or K-12 derivatives).[1]

Workflow:

  • Inoculation: Grow overnight culture in LB + Antibiotic.

  • Subculture: Dilute 1:100 into fresh LB.

  • The "Switch" Point (Variable 1):

    • Split culture into 3 flasks.

    • Flask A: Induce at OD₆₀₀ 0.2 (Early - Recommended for TMG).[1]

    • Flask B: Induce at OD₆₀₀ 0.5 (Standard).[1]

    • Flask C: Induce at OD₆₀₀ 0.8 (Late).

  • Induction: Add TMG to final concentration of 2.0 mM (Start high to overcome transport threshold).

  • Harvest Time Course (Variable 2):

    • Take 1 mL aliquots at T=0, 2, 4, and 16 hours (overnight).

  • Analysis: SDS-PAGE or Activity Assay.[1]

Optimization_Workflow cluster_OD Induction Point Selection Start Overnight Culture Dilute Dilute 1:100 in LB Start->Dilute OD_02 OD 0.2 (Early Phase) Dilute->OD_02 OD_05 OD 0.5 (Mid-Log) Dilute->OD_05 OD_08 OD 0.8 (Late-Log) Dilute->OD_08 Add_TMG Add TMG (2 mM) OD_02->Add_TMG OD_05->Add_TMG OD_08->Add_TMG Harvest Harvest Aliquots (T=2h, 4h, 16h) Add_TMG->Harvest Analyze SDS-PAGE / Activity Check for Solubility Harvest->Analyze

Figure 2: Experimental design for determining the optimal induction window.[1]

Frequently Asked Questions (FAQs)

Q: Why use TMG instead of IPTG? A: TMG is rarely used for routine protein production due to its cost and transport dependency. It is primarily used in systems biology to study gene regulatory networks, specifically to observe "bistability" (where cells flip between ON and OFF states without intermediate levels).[1] If your goal is simple protein yield, IPTG is generally preferred.[1]

Q: I added TMG but see no induction. Why? A: Check your strain.[1] Strains lacking lacY (permease) cannot transport TMG efficiently.[1] Unlike IPTG, TMG cannot diffuse well across the membrane.[1] Ensure your strain is lacY+.[1]

Q: Can I use TMG in auto-induction media? A: Generally, no.[1] Auto-induction relies on the metabolism of lactose and glucose ratios.[2] TMG is non-metabolizable (gratuitous).[1][3] Adding it manually defeats the purpose of auto-induction media.[1]

References

  • Ozbudak, E. M., et al. (2004).[1][3][4] "Multistability in the lactose utilization network of Escherichia coli." Nature.[1] [1]

    • Key Insight: Establishes TMG as the primary inducer for studying bistability due to its active transport feedback loop.
  • Marbach, A., & Bettenbrock, K. (2012).[1] "lac operon induction in Escherichia coli: Systematic comparison of IPTG and TMG induction." Journal of Biotechnology.[1]

    • Key Insight: Demonstrates that TMG requires significantly higher concentrations than IPTG to achieve similar induction levels and highlights the popul
  • GoldBio Technical Support. (n.d.).[1] "IPTG Induction Principles." Gold Biotechnology.[1]

    • Key Insight: General protocols for lac operon induction which apply to TMG with the noted concentr

Sources

Methyl-1-thio-beta-D-galactopyranoside degradation and loss of activity.

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Understanding and Troubleshooting IPTG Degradation and Activity Loss

Welcome to the technical support center for Isopropyl-β-D-1-thiogalactopyranoside (IPTG). This resource is designed for researchers, scientists, and drug development professionals who utilize IPTG for the induction of gene expression in their experiments. Here, we address common questions and concerns regarding the stability, degradation, and potential loss of activity of IPTG, providing you with the insights to ensure the success and reproducibility of your research.

Frequently Asked Questions (FAQs)

Q1: What is IPTG and how does it work?

IPTG is a non-metabolizable analog of allolactose, the natural inducer of the lac operon in E. coli.[1] It functions by binding to the lac repressor protein (LacI), causing a conformational change that prevents the repressor from binding to the lac operator.[1] This allows RNA polymerase to transcribe the genes under the control of the lac operator, leading to the expression of the target protein. A key advantage of IPTG is that it is not degraded by the bacterial cell, ensuring its concentration remains stable throughout the experiment.[1][2][3]

Q2: How stable is IPTG in powder form and in solution?

Proper storage is crucial for maintaining the activity of IPTG.

  • Powder: IPTG powder is stable for at least 9 months when stored at -20°C and protected from light.[4][5]

  • Aqueous Solution: A sterile-filtered aqueous stock solution of IPTG (e.g., 1 M) is stable for up to one year when stored in aliquots at -20°C.[1][6] Some sources suggest that solutions can be stored at room temperature for up to a month, though refrigeration or freezing is the recommended practice for long-term stability.[2][7][8]

Q3: Do repeated freeze-thaw cycles affect IPTG activity?

Yes, it is recommended to avoid repeated freeze-thaw cycles of IPTG stock solutions.[6] To prevent potential degradation and maintain consistent performance, it is best practice to prepare single-use aliquots of your stock solution.

Q4: Can I use an old IPTG solution?

If an IPTG solution has been stored properly (frozen, protected from light, and with minimal freeze-thaw cycles), it should retain its activity for up to a year. However, if you experience inconsistent or poor induction results, preparing a fresh stock solution is a recommended troubleshooting step.

Troubleshooting Guide: Loss of IPTG Activity and Poor Induction

Experiencing suboptimal or no protein induction can be a frustrating roadblock in your research. This guide will walk you through potential causes related to IPTG degradation and other common pitfalls, offering systematic solutions.

Issue 1: No or Low Protein Expression After Induction

Possible Cause A: Degraded IPTG

While generally stable, improper storage or handling can lead to a loss of IPTG activity.

  • Troubleshooting Steps:

    • Prepare Fresh IPTG Stock: Dissolve high-purity IPTG powder in sterile, nuclease-free water to your desired concentration (e.g., 1 M).

    • Sterile Filter: Pass the solution through a 0.22 µm filter to remove any potential contaminants.

    • Aliquot and Store: Dispense the stock solution into single-use aliquots and store them at -20°C.

    • Test New Stock: Repeat your induction experiment using the freshly prepared IPTG.

Possible Cause B: Suboptimal Induction Conditions

The efficiency of IPTG induction is influenced by several experimental parameters.

  • Troubleshooting Steps:

    • Optimize IPTG Concentration: The optimal concentration can vary depending on the expression system and the target protein, typically ranging from 0.1 mM to 1.0 mM.[9] Titrate the IPTG concentration to find the ideal level for your specific construct.

    • Induce at Mid-Log Phase: Ensure that you are adding IPTG when the bacterial culture is in the mid-logarithmic growth phase (OD600 of approximately 0.5-0.6).[9]

    • Vary Induction Temperature and Time: Lower temperatures (e.g., 16-25°C) can sometimes improve protein solubility and yield, although this may require a longer induction period (e.g., overnight).[9] Conversely, higher temperatures (e.g., 37°C) with shorter induction times (2-4 hours) can also be effective.[9][10]

Possible Cause C: Issues with the Expression System

Problems with your plasmid construct or bacterial strain can also lead to poor induction.

  • Troubleshooting Steps:

    • Verify Plasmid Integrity: Sequence your plasmid to confirm that the gene of interest is correctly inserted and in the correct reading frame.

    • Use an Appropriate E. coli Strain: Ensure you are using a strain suitable for protein expression, such as BL21(DE3).[9]

    • Check for Toxicity of the Recombinant Protein: If the expressed protein is toxic to the cells, this can inhibit growth and protein production. Consider using a lower IPTG concentration or a strain with tighter expression control.

The Science Behind IPTG Stability: A Deeper Look

Methyl-1-thio-beta-D-galactopyranoside (a related compound to IPTG) and IPTG itself belong to a class of molecules called thioglycosides. The key to their stability lies in the sulfur atom that replaces the oxygen in the glycosidic bond.[3] This thioglycosidic bond is resistant to hydrolysis by the β-galactosidase enzyme produced by E. coli, which is why IPTG is not metabolized by the cells and provides sustained induction.[2][3]

While enzymatically stable, the chemical stability of the thioglycosidic bond can be influenced by harsh chemical conditions, such as strong acids or bases, although it is generally more resistant to hydrolysis than its O-glycosidic counterpart.[3][11] Under standard laboratory conditions for protein induction (neutral pH, physiological temperatures), significant chemical degradation of IPTG is unlikely to be a primary cause of failed experiments. However, prolonged storage in aqueous solutions, especially at non-optimal pH and temperature, could potentially lead to slow hydrolysis.

Potential Degradation Pathways

While specific studies on the degradation products of IPTG in a laboratory setting are limited, general knowledge of thioglycoside chemistry suggests potential, albeit slow, degradation pathways:

  • Hydrolysis: Under strongly acidic or basic conditions, the thioglycosidic bond can be hydrolyzed, which would break down IPTG into galactose and an isopropyl thiol moiety. However, the conditions required for this are typically much harsher than those used in protein expression.

  • Oxidation: The sulfur atom in the thioglycosidic linkage is susceptible to oxidation, which could potentially alter the molecule's ability to bind to the lac repressor.

It is important to reiterate that under proper storage and handling conditions, the degradation of IPTG is minimal and unlikely to be a significant factor in most experimental failures.

Experimental Protocols

Protocol 1: Preparation of a 1 M IPTG Stock Solution

Materials:

  • Isopropyl-β-D-1-thiogalactopyranoside (IPTG), molecular biology grade

  • Sterile, nuclease-free water

  • Sterile 15 mL conical tube

  • 0.22 µm syringe filter

  • Sterile syringe

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh out 2.38 g of IPTG powder.

  • Add the IPTG powder to a sterile 15 mL conical tube.

  • Add sterile, nuclease-free water to a final volume of 10 mL.

  • Vortex until the IPTG is completely dissolved.

  • Draw the solution into a sterile syringe and attach a 0.22 µm syringe filter.

  • Filter the solution into a new sterile conical tube.

  • Aliquot the 1 M IPTG stock solution into sterile microcentrifuge tubes (e.g., 100 µL or 1 mL aliquots).

  • Label the tubes clearly with the contents and date.

  • Store the aliquots at -20°C.

Data Summary

ParameterRecommendationRationale
IPTG Powder Storage -20°C, desiccated, protected from lightMaximizes long-term stability.[4][6]
IPTG Solution Storage -20°C in single-use aliquotsPrevents degradation from repeated freeze-thaw cycles.[6] Stable for up to 1 year.[1][6]
Working Concentration 0.1 - 1.0 mMOptimal concentration is protein and system-dependent.[9]
Induction OD600 0.5 - 0.6Ensures cells are in an active growth phase for optimal protein production.[9]
Induction Temperature 16°C - 37°CLower temperatures can improve protein solubility.[9]
Induction Duration 2 hours to overnightDependent on temperature and protein characteristics.[9]

Visualizing the Mechanism and Workflow

Mechanism of IPTG Induction

IPTG_Mechanism cluster_0 No IPTG Present cluster_1 IPTG Present Lac Repressor (Active) Lac Repressor (Active) Lac Operator Lac Operator Lac Repressor (Active)->Lac Operator Binds to Lac Repressor (Inactive) Lac Repressor (Inactive) RNA Polymerase RNA Polymerase Gene Expression Blocked Gene Expression Blocked RNA Polymerase->Gene Expression Blocked Cannot bind promoter IPTG IPTG Promoter Promoter Gene Expression Gene Expression Promoter->Gene Expression Initiates Transcription RNA Polymerase_2 RNA Polymerase RNA Polymerase_2->Promoter Binds to

Caption: Mechanism of IPTG-mediated gene induction.

Troubleshooting Workflow for Poor Protein Induction

Troubleshooting_Workflow Start Start Poor/No Induction Poor/No Induction Start->Poor/No Induction Check IPTG Stock Check IPTG Stock Poor/No Induction->Check IPTG Stock Step 1 Optimize Induction Conditions Optimize Induction Conditions Poor/No Induction->Optimize Induction Conditions Step 2 Check Expression System Check Expression System Poor/No Induction->Check Expression System Step 3 Successful Induction Successful Induction Poor/No Induction->Successful Induction If resolved Prepare Fresh IPTG Prepare Fresh IPTG Check IPTG Stock->Prepare Fresh IPTG Prepare Fresh IPTG->Poor/No Induction Re-test Titrate [IPTG] Titrate [IPTG] Optimize Induction Conditions->Titrate [IPTG] Vary Temp/Time Vary Temp/Time Optimize Induction Conditions->Vary Temp/Time Titrate [IPTG]->Poor/No Induction Re-test Vary Temp/Time->Poor/No Induction Re-test Sequence Plasmid Sequence Plasmid Check Expression System->Sequence Plasmid Verify E. coli Strain Verify E. coli Strain Check Expression System->Verify E. coli Strain Sequence Plasmid->Poor/No Induction Re-test Verify E. coli Strain->Poor/No Induction Re-test

Caption: A step-by-step workflow for troubleshooting poor protein induction.

References

  • A New Efficient Method for Catalytic Hydrolysis of Thioglycoside. Chemistry Letters. [Link]

  • IPTG - ZellBio GmbH. ZellBio GmbH. [Link]

  • Stability of IPTG? - Google Groups. Google Groups.
  • IPTG (isopropyl-thio-2-D- galactopyranoside). QIAGEN. [Link]

  • What is the storage condition for IPTG solution? What is its toxicity level for BL21 cells during induction? ResearchGate. [Link]

  • IPTG stability - Molecular Biology - Protocol Online. Protocol Online. [Link]

  • How long is IPTG stable for in solution at 4 degrees C? : r/microbiology - Reddit. Reddit. [Link]

  • Does IPTG degrade over multiple freeze thaw cycles? ResearchGate. [Link]

  • Exacerbation of substrate toxicity by IPTG in Escherichia coli BL21 (DE3) carrying a synthetic metabolic pathway. DTU Research Database. [Link]

  • What is the storage condition for IPTG solution? What is its toxicity level for BL21 cells during induction? ResearchGate. [Link]

  • Isopropyl β-D-1-thiogalactopyranoside - Wikipedia. Wikipedia. [Link]

  • Protecting-group-free S-glycosylation towards thioglycosides and thioglycopeptides in water. PubMed Central. [Link]

  • IPTG Expression Principles - Biologicscorp. Biologicscorp. [Link]

  • IPTG (isopropyl-thio-2-D- galactopyranoside). QIAGEN. [Link]

  • Environmentally friendly direct access towards thioglycosides and thioglycopeptides in water - American Chemical Society. ACS Publications. [Link]

  • Hydrolysis of Thioglycosides using Anhydrous NIS and TFA. Taylor & Francis eBooks. [Link]

  • Photochemistry sheds light on the direct functionalisation of native sugars - Chemistry World. Chemistry World. [Link]

  • Thioglycosides are efficient metabolic decoys of glycosylation that reduce selectin dependent leukocyte adhesion. PubMed Central. [Link]

  • Radical functionalization of thioglycosides in aqueous medium. ScienceDirect. [Link]

  • Exploration of thioglycosides in photoinduced desulfurative cross-coupling reactions. ChemRxiv. [Link]

  • The primary (a) and secondary (b) degradation products of thioglycoside. ResearchGate. [Link]

  • Activation of thioglycosides under mild alkylation conditions. PubMed Central. [Link]

  • Photochemical induced direct activation of thioglycosides. ResearchGate. [Link]

  • Mass Spectrometric Analysis of Process Related Impurities. BioPharmaSpec. [Link]

  • Transformations of carbohydrate derivatives enabled by photocatalysis and visible light photochemistry. RSC Publishing. [Link]

  • Development and validation of a liquid chromatography-mass spectrometry assay for the quantitation of IPTG in E. Coli fed-batch cultures. PubMed. [Link]

  • The Stability of Thioglycollate Solutions. ResearchGate. [Link]

  • How to Induce Protein Expression in E. coli Using IPTG - Patsnap. Patsnap. [Link]

  • Thioglycosides Act as Metabolic Inhibitors of Bacterial Glycan Biosynthesis. PubMed Central. [Link]

  • How long is IPTG stable for in solution at 4 degrees C? : r/microbiology - Reddit. Reddit. [Link]

  • Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for the Quantitation of IPTG in E. Coli Fed-Batch Cultures. ResearchGate. [Link]

  • Forced degradation study of thiocolchicoside: characterization of its degradation products. PubMed. [Link]

Sources

Technical Guide: Troubleshooting Methyl-1-thio-beta-D-galactopyranoside (TMG) Induction

Author: BenchChem Technical Support Team. Date: February 2026

Doc ID: TMG-IND-004 | Version: 2.1 | Last Updated: 2026-02-20

Executive Summary

Methyl-1-thio-beta-D-galactopyranoside (TMG) is a non-metabolizable, gratuitous inducer of the lac operon. Unlike Isopropyl β-D-1-thiogalactopyranoside (IPTG), which enters cells via both diffusion and active transport, TMG relies almost exclusively on the LacY permease for entry at physiological concentrations.

The Core Issue: Users frequently report "inconsistent" or "stochastic" results at sub-saturating concentrations. These are often not experimental errors but manifestations of bistability and hysteresis inherent to the lac regulatory network. This guide addresses how to control these system dynamics to achieve reproducible gene expression.

Part 1: The Mechanism of Inconsistency (Bistability)

The "All-or-None" Phenomenon

If you observe high variability between replicates or "noisy" expression data at intermediate TMG concentrations (3–50 µM), you are likely observing bistability .

In this range, the bacterial population splits into two distinct sub-populations:

  • OFF State: Cells with no LacY permease cannot import TMG; therefore, the operon remains repressed.

  • ON State: Cells that stochastically express a few LacY molecules import TMG, which induces more LacY, creating a runaway positive feedback loop.

Bulk measurements (e.g., plate reader OD/Fluorescence) average these two populations, yielding an "intermediate" value that does not exist in any single cell.

Visualizing the Feedback Loop

The following diagram illustrates the LacY-dependent positive feedback loop that drives this stochasticity.

LacOperonFeedback TMG_Ext TMG (Extracellular) TMG_Int TMG (Intracellular) TMG_Ext->TMG_Int Active Transport (Requires LacY) LacY LacY (Permease) LacY->TMG_Ext Facilitates Entry LacI LacI (Repressor) TMG_Int->LacI Binds/Inactivates Promoter Plac Promoter TMG_Int->Promoter Derepression (Positive Feedback) LacI->Promoter Represses mRNA lac mRNA Promoter->mRNA Transcription mRNA->LacY Translation

Figure 1: The LacY positive feedback loop. TMG requires LacY to enter the cell to induce the production of LacY. This circular dependency creates bistability at low concentrations.

Part 2: Troubleshooting Scenarios & Protocols

Scenario A: "My results today differ from yesterday's, despite identical conditions."

Diagnosis: Hysteresis (System Memory). Because TMG relies on active transport, the induction state of the inoculum (pre-culture) determines the induction threshold.

  • History ON: If cells were previously induced, they retain LacY and will re-induce at very low TMG concentrations.

  • History OFF: If cells were grown in glucose (repressed), they require a high TMG concentration to "jump start" the system.

Protocol: The "Memory Reset" Pre-culture To ensure reproducibility, you must standardize the history of your cells.

  • Inoculation: Inoculate a single colony into M9 Minimal Media + 0.4% Glucose (NOT Glycerol).

    • Why: Glucose induces catabolite repression, actively inhibiting the lac operon and diluting any existing LacY permease during cell division.

  • Overnight Growth: Grow at 37°C for 16 hours.

  • Wash Step (Critical): Pellet cells (3000 x g, 5 min) and wash 2x with fresh media (without glucose) to remove residual glucose.

  • Experimental Induction: Inoculate into fresh media containing the carbon source of choice (e.g., Glycerol or Succinate) + TMG.

Scenario B: "I see high well-to-well variability in 96-well plates."

Diagnosis: Stochastic Induction. At concentrations near the switching threshold (approx. 10–50 µM TMG), small fluctuations in pipetting or cell cycle stage determine whether a well flips "ON" or stays "OFF."

Solution:

  • Avoid the Bistable Region: For protein production, use saturating TMG (>100 µM).

  • Use Flow Cytometry: If studying regulation, do not use plate readers. Use flow cytometry to quantify the fraction of induced cells rather than the average fluorescence.

Scenario C: "No induction observed, even at high TMG."

Diagnosis: Catabolite Repression (The Glucose Effect). If your media contains glucose, cAMP levels will be low. The cAMP-CRP complex is required for the lac promoter to fire, regardless of TMG presence.

Media Compatibility Table:

Carbon SourcecAMP LevelsTMG Induction PotentialRecommended Use
Glucose Very LowBlocked Pre-culture (to repress system)
Glycerol HighExcellentStandard induction experiments
Succinate HighExcellentLow-background studies
LB Broth VariableModerate/UnstableNot recommended for kinetic studies (contains traces of lactose/glucose)

Part 3: TMG vs. IPTG – When to use which?

Many researchers default to IPTG. Use this table to determine if TMG is actually required for your specific application.

FeatureTMG (Methyl-1-thio-β-D-galactopyranoside)IPTG (Isopropyl β-D-1-thiogalactopyranoside)
Transport Mechanism Active Transport (LacY) Diffusion + Active Transport
Bistability High (Pronounced "All-or-None")Low (Graded response at high conc.)
Metabolism Non-metabolizable (Gratuitous)Non-metabolizable (Gratuitous)
Induction Threshold Higher dependency on historyLower dependency on history
Best Application Studying gene networks, bistability, hysteresis, active transport kinetics.Routine protein overexpression, simple ON/OFF switching.

Part 4: Experimental Workflow for Hysteresis Verification

If you suspect your system has "memory," perform this validation experiment.

HysteresisProtocol cluster_0 Step 1: History Generation cluster_1 Step 2: Wash & Induce cluster_2 Step 3: Readout Pre_ON Pre-culture + TMG (State: ON) Wash Wash 2x (Remove Inducer) Pre_ON->Wash Pre_OFF Pre-culture + Glucose (State: OFF) Pre_OFF->Wash Induce Inoculate into Low TMG (15 µM) Wash->Induce Result_ON Result: High Expression (Maintenance) Induce->Result_ON If History was ON Result_OFF Result: Low Expression (Activation Failure) Induce->Result_OFF If History was OFF

Figure 2: Hysteresis Check Workflow. By splitting a culture into "Pre-induced" and "Repressed" states and then exposing both to the same intermediate TMG concentration, you can confirm if inconsistent results are due to cellular memory.

Part 5: FAQs

Q: Can I use TMG to overexpress toxic proteins? A: Yes, but TMG is generally less "tunable" than IPTG for rheostatic control due to the bistability issue. For toxic proteins, you want a graded response (all cells producing a little) rather than a bistable response (few cells producing a lot, then dying). For tunable control, consider using a strain without the LacY permease (lacY-), which forces TMG to enter via diffusion (at very high concentrations), linearizing the response.

Q: What is the exact concentration range for bistability? A: In wild-type E. coli (MG1655) grown on succinate, the bistable window is typically 3 µM to 30 µM TMG . Below 3 µM, the population is monostable OFF. Above 30 µM, the population is monostable ON.

Q: Why does my "No TMG" control show slight induction? A: Check your media components. Complex media like Yeast Extract or Casein Hydrolysate can contain trace amounts of lactose or galactose. Always use Defined Minimal Media (M9 or MOPS) with a known carbon source for induction studies.

References

  • Ozbudak, E. M., Thattai, M., Lim, H. N., Shraiman, B. I., & Van Oudenaarden, A. (2004). Multistability in the lactose utilization network of Escherichia coli.[1][2][3][4][5] Nature, 427(6976), 737–740.[4]

  • Novick, A., & Weiner, M. (1957). Enzyme induction as an all-or-none phenomenon. Proceedings of the National Academy of Sciences, 43(7), 553–566.

  • Marbach, A., & Bettenbrock, K. (2012). lac operon induction in Escherichia coli: Systematic comparison of IPTG and TMG induction and influence of the transacetylase LacA.[6][7] Journal of Biotechnology, 157(1), 82-88.[8]

Sources

Effect of temperature on Methyl-1-thio-beta-D-galactopyranoside induction efficiency.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The TMG vs. IPTG Distinction

Welcome to the technical support guide for Methyl-1-thio-beta-D-galactopyranoside (TMG) . If you are consulting this guide, you are likely observing inconsistent induction profiles, particularly at lower temperatures, or you are specifically studying the lac operon's bistability.

Critical Distinction: Unlike IPTG, which is amphiphilic and can enter the cell via passive diffusion and active transport, TMG is strictly dependent on the LacY permease (active transport) to enter the cell at physiological concentrations. This makes TMG induction highly sensitive to temperature (due to membrane fluidity affecting LacY kinetics) and prone to bistability (all-or-none induction).

Part 1: The Physics of Induction (Mechanistic Insight)

To troubleshoot TMG induction, you must understand the feedback loop that governs it.

1. The Positive Feedback Loop (Bistability)

TMG cannot diffuse through the lipid bilayer efficiently. It requires the LacY permease .[1]

  • Entry: Trace amounts of LacY (from basal expression) transport TMG into the cell.

  • Derepression: TMG binds the LacI repressor, releasing the lac promoter.

  • Amplification: The promoter fires, producing the protein of interest (POI) and more LacY.

  • Loop: More LacY transports more TMG, locking the cell in an "ON" state.

2. The Temperature Bottleneck
  • At 37°C: Membrane fluidity is high. LacY undergoes conformational changes rapidly. The feedback loop triggers easily.

  • At 15°C - 25°C (Common for soluble protein expression): The lipid bilayer rigidifies. LacY turnover slows significantly. If the initial TMG concentration is too low, the cell never reaches the "threshold" to trigger the feedback loop. The result is a heterogeneous population where some cells are fully induced and others are completely uninduced.

Part 2: Visualization of the Signaling Pathway

The following diagram illustrates the TMG-specific feedback loop and the critical points where temperature exerts control.

TMG_Induction_Pathway cluster_extracellular Extracellular Environment cluster_membrane Inner Membrane (Lipid Bilayer) cluster_cytoplasm Cytoplasm TMG_ext TMG (Inducer) LacY LacY Permease (Transporter) TMG_ext->LacY Substrate Temp Temperature (Critical Variable) Temp->LacY Modulates Fluidity & Kinetics TMG_int Intracellular TMG LacY->TMG_int Active Transport LacI LacI Repressor (Active) TMG_int->LacI Binds LacI_inactive LacI-TMG Complex (Inactive) LacI->LacI_inactive Inactivation Promoter lac Promoter LacI->Promoter Blocks (Repression) LacI_inactive->Promoter Releases mRNA Polycistronic mRNA Promoter->mRNA Transcription mRNA->LacY Feedback Loop Protein Recombinant Protein mRNA->Protein Translation

Caption: The TMG induction cycle relies on LacY-mediated active transport.[2] Temperature directly impacts membrane fluidity, acting as a "gain control" on the LacY feedback loop.

Part 3: Troubleshooting Guide (FAQs)
Q1: I switched from IPTG to TMG to study transport, but my yield dropped 90% at 20°C. Why?

Diagnosis: You likely encountered the "Permease Threshold" failure . Explanation: At 20°C, the membrane is rigid, and LacY activity is reduced. Unlike IPTG, which can diffuse into the cell to initiate induction, TMG requires active LacY. If your basal LacY level is low, the cells never import enough TMG to derepress LacI. Solution:

  • Increase Concentration: TMG often requires 10x higher concentration than IPTG (e.g., 1.0 mM - 5.0 mM) to drive initial uptake at low temps [1].

  • The "Pulse" Protocol: Induce at 37°C for 30 minutes to synthesize an initial batch of LacY, then lower the temperature to 20°C for the production phase.

Q2: My flow cytometry data shows two distinct populations (Bimodal) after TMG induction. Is my culture contaminated?

Diagnosis: No, this is the classic Bistability/Hysteresis effect specific to TMG [2]. Explanation: Because TMG relies on positive feedback (TMG


 LacY 

more TMG), cells exist in two stable states:[2]
  • OFF: TMG never entered; LacY is not made.

  • ON: TMG entered; LacY is fully upregulated. Solution: To achieve a unimodal (homogeneous) population:

  • Use a saturating concentration of TMG (>1 mM).

  • Use a strain that constitutively expresses LacY (e.g., lacY driven by a separate, constitutive promoter) if graded induction is required.

Q3: Can I use TMG for "tunable" expression (rheostat-like control)?

Diagnosis: Generally, No , unless you are using a specific strain. Explanation: In wild-type strains (lacY+), TMG causes an "all-or-none" response. You control the number of cells that are ON, not the amount of protein per cell [1]. Solution: For tunable expression with TMG, you must use a LacY-deficient strain (relying on high concentrations and passive diffusion, which is inefficient for TMG) or a strain with linearized induction (e.g., lacY deleted and replaced with a constitutive transporter).

Part 4: Comparative Data & Protocols
Table 1: TMG vs. IPTG Induction Characteristics
FeatureIPTG (Isopropyl β-D-1-thiogalactopyranoside)TMG (Methyl-1-thio-beta-D-galactopyranoside)
Transport Mechanism Active (LacY) + Passive DiffusionActive (LacY) Only (at <10mM)
Induction Type Graded (mostly homogeneous)Bistable (All-or-None)
Temperature Sensitivity Low (Diffusion works at low temp)High (Permease kinetics drop at low temp)
Typical Concentration 0.1 mM – 1.0 mM1.0 mM – 5.0 mM
Metabolic Burden High (Rapid burst)Variable (Dependent on LacY load)
Protocol: The "Bistability Bypass" for Low-Temp TMG Induction

Use this protocol if you must use TMG but require soluble protein production at low temperatures.

  • Inoculation: Inoculate LB medium (containing antibiotic) with an overnight starter culture (1:100 dilution).

  • Growth Phase: Incubate at 37°C with shaking (200-250 rpm) until OD₆₀₀ reaches 0.4 – 0.5 .

    • Note: Do not let OD exceed 0.6, or carbon source exhaustion may trigger catabolite repression.

  • The "Priming" Step (Critical):

    • Add TMG to a final concentration of 2.0 mM .

    • Maintain at 37°C for 20–30 minutes.

    • Reasoning: This short burst allows LacY permeases to be synthesized and inserted into the membrane while fluidity is high, "locking" the cells into the ON state.

  • Cooling Phase:

    • Lower the incubator temperature to 18°C – 20°C .

    • Allow protein expression to continue for 16–20 hours .

  • Harvest: Centrifuge at 4,000 x g for 15 mins.

References
  • Marbach, A., & Bettenbrock, K. (2012). lac operon induction in Escherichia coli: Systematic comparison of IPTG and TMG induction and influence of the transacetylase LacA.[3][4] Journal of Biotechnology, 157(1), 82-88.

  • Ozbudak, E. M., Thattai, M., Lim, H. N., Shraiman, B. I., & Van Oudenaarden, A. (2004). Multistability in the lac operon.

  • Novick, A., & Weiner, M. (1957). Enzyme induction as an all-or-none phenomenon. Proceedings of the National Academy of Sciences, 43(7), 553-566.

  • Fernández-Castané, A., et al. (2012). The role of the induction strategy in the production of recombinant proteins in Escherichia coli. Journal of Biotechnology, 157(3), 391-398.

Sources

Non-specific effects of Methyl-1-thio-beta-D-galactopyranoside on cell physiology.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl-1-thio-beta-D-galactopyranoside (MTG). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot potential issues encountered during experimentation. Our goal is to ensure the successful application of MTG in your research by providing scientifically sound and field-proven insights.

Introduction: Understanding MTG in Cellular Systems

Methyl-1-thio-beta-D-galactopyranoside, often abbreviated as MTG or TMG (thiomethyl galactoside), is a synthetic analog of allolactose. Its primary and most well-documented use is as a gratuitous inducer of the lac operon in bacteria and in mammalian cell systems engineered to utilize the lac repressor system for inducible gene expression.[1][2][3][4] Unlike its natural counterpart, MTG is not readily metabolized by cells, which allows for a more stable and sustained induction of gene expression.

A critical point of clarification is the distinction between MTG, the small molecule inducer, and the "Myeloid Translocation Gene" (MTG) family of proteins (e.g., MTG8, MTG16). These are unrelated entities, and this guide pertains exclusively to the small molecule inducer.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the use of MTG in cell physiology studies.

Q1: What is the primary mechanism of action for MTG in mammalian cells?

A1: In mammalian cells, MTG's function is contingent on the presence of a co-transfected or stably integrated lac repressor (lacI) gene and a target gene under the control of a promoter containing the lac operator (lacO) sequence. MTG passively diffuses or is transported into the cell and binds to the LacI repressor protein. This binding induces a conformational change in LacI, causing it to dissociate from the lacO sequence. The release of the repressor allows for the transcription of the target gene by the host cell's transcriptional machinery.[1][5][6]

Q2: How does the uptake and stability of MTG compare to IPTG in mammalian cells?

A2: Studies have shown that both MTG and Isopropyl β-D-1-thiogalactopyranoside (IPTG) are rapidly taken up by cultured mammalian cells, with intracellular concentrations exceeding extracellular levels within two hours.[2] However, a key difference is their clearance rate. MTG is cleared from cultured cells significantly more slowly than IPTG, indicating greater stability within the cellular environment.[2] This longer half-life may be advantageous for experiments requiring sustained gene induction. In mouse models, both inducers have a relatively short half-life in the blood, ranging from 15 to 30 minutes.[2]

Q3: Is MTG known to be cytotoxic to mammalian cells?

Q4: Are there known non-specific effects of MTG on mammalian cell physiology?

A4: Currently, there is a lack of published evidence detailing significant, non-specific effects of MTG on mammalian cell physiology in the absence of the lac repressor system. Its primary role is as a specific inducer of this system. However, the possibility of off-target effects can never be entirely excluded for any small molecule. Researchers should always include proper controls in their experiments, such as treating the parental cell line (lacking the lac repressor/operator system) with MTG to monitor for any unexpected changes in phenotype, proliferation, or gene expression.

Q5: Can MTG interfere with common cellular or biochemical assays?

A5: There are no widespread reports of MTG directly interfering with common assays like MTT, luciferase, or fluorescence-based readouts. However, compounds containing thiol groups can sometimes interfere with assays that are sensitive to redox conditions or involve thiol-reactive probes.[8][9] If you observe unexpected results in a specific assay, it is advisable to run a cell-free control with MTG to test for direct chemical interference with the assay components.

Troubleshooting Guide

This section provides guidance on how to address specific issues that may arise during experiments involving MTG.

Observed Problem Potential Cause Troubleshooting Steps
Low or no induction of the target gene 1. Suboptimal MTG Concentration: The concentration of MTG may be too low to effectively inactivate the LacI repressor.- Perform a dose-response curve to determine the optimal MTG concentration for your cell line and promoter construct. Concentrations can range from 1 mM to 10 mM.
2. Insufficient Incubation Time: The induction time may not be long enough for target protein accumulation.- Perform a time-course experiment (e.g., 12, 24, 48, 72 hours) to identify the optimal induction period.
3. Inefficient Cellular Uptake: Although generally rapid, uptake can vary between cell lines.- Ensure cells are healthy and in the logarithmic growth phase for optimal uptake.
4. Degradation of MTG: While more stable than IPTG, MTG solutions can degrade over time, especially if not stored properly.- Prepare fresh MTG solutions from a high-purity powder source. Store stock solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
5. Issues with the Expression System: The problem may lie with the plasmid construct or the cell line itself (e.g., low LacI expression, silencing of the construct).- Verify the integrity of your plasmid construct. - Confirm the expression of the LacI repressor in your cell line via Western blot or qPCR.
High background expression (leaky expression) 1. Low LacI Repressor Levels: Insufficient LacI protein allows for basal transcription from the target promoter.- Consider using a cell line with higher or constitutive expression of the LacI repressor. - Subclone your cell line to select for clones with tighter repression.
2. Promoter Strength: A very strong promoter upstream of the lacO site may lead to a higher basal transcription level.- If possible, use a promoter with lower basal activity.
Inconsistent results between experiments 1. Variability in MTG Solution: Inconsistent preparation or storage of MTG stock solutions.- Standardize the preparation and storage of MTG solutions. Use a consistent, high-purity source of MTG powder.[3][4]
2. Cell Culture Conditions: Variations in cell density, passage number, or media composition can affect cellular responses.- Maintain consistent cell culture practices.[10][11] Ensure cells are seeded at a similar density and are within a consistent passage number range for all experiments.
3. Purity of MTG: Impurities in the MTG powder could have unintended biological effects.- Use high-purity, molecular biology grade MTG. Check the certificate of analysis from the supplier.
Observed changes in cell morphology or growth rate 1. Contamination: Microbial contamination can alter cell behavior.- Routinely test your cell cultures for mycoplasma and other common contaminants.[12]
2. Toxicity at High Concentrations: Although generally low, high concentrations of MTG may have some cytotoxic effects in sensitive cell lines.- Perform a toxicity assessment to determine the maximum non-toxic concentration for your specific cell line.
3. Non-specific Effects of MTG: While not well-documented, the possibility of off-target effects exists.- Include a parental cell line control (without the lac system) treated with the same concentration of MTG to determine if the observed effects are independent of the intended induction.

Experimental Workflows and Diagrams

Workflow for Optimizing MTG Induction

G cluster_0 Phase 1: Dose-Response cluster_1 Phase 2: Time-Course cluster_2 Phase 3: Cytotoxicity Assessment A Seed cells at a consistent density B Prepare a serial dilution of MTG (e.g., 0.1, 0.5, 1, 5, 10 mM) A->B C Treat cells with different MTG concentrations B->C D Incubate for a fixed time (e.g., 24h) C->D E Assay for target gene expression (e.g., qPCR, Western Blot, Reporter Assay) D->E F Determine optimal MTG concentration E->F H Treat cells with optimal MTG concentration F->H Use optimal concentration G Seed cells at a consistent density G->H I Incubate for different durations (e.g., 6, 12, 24, 48, 72h) H->I J Assay for target gene expression I->J K Determine optimal induction time J->K P Confirm optimal concentration is non-toxic K->P Use optimal time L Seed cells at a consistent density M Treat cells with a range of MTG concentrations L->M N Incubate for the optimal time M->N O Perform cell viability assay (e.g., Trypan Blue, MTT) N->O O->P

Caption: Workflow for optimizing MTG concentration and incubation time.

Signaling Pathway of lac Operon Induction in Mammalian Cells

G cluster_nucleus Nucleus MTG MTG (Inducer) CellMembrane ----------------- Cell Membrane ----------------- MTG->CellMembrane LacI LacI Repressor (Active) CellMembrane->LacI Enters Cell LacI_inactive LacI Repressor (Inactive) LacI->LacI_inactive Binding lacO lac Operator (lacO) LacI->lacO Binds & Represses TargetGene Target Gene Transcription Transcription lacO->Transcription Blocked Promoter Promoter mRNA mRNA Translation Translation Protein Target Protein Transcription->mRNA Initiated Translation->Protein

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Validation & Comparative

Comparative Guide: Methyl-1-thio-beta-D-galactopyranoside (IPTG) vs. Lactose for Lac Operon Induction

[1]

Executive Summary

In recombinant protein expression using Escherichia coli, the choice between Isopropyl β-D-1-thiogalactopyranoside (IPTG) and Lactose is not merely a matter of preference but a strategic decision impacting yield, solubility, and cost.

  • IPTG is the gold standard for screening and kinetic control . It acts as a "gratuitous inducer"—it triggers the system without being metabolized, providing a constant, unyielding induction signal.

  • Lactose (specifically via Auto-induction ) is the superior choice for high-yield production and scalability .[1] It utilizes the cell's natural metabolic shift (diauxie) to decouple growth from production, often resulting in 5–10x higher volumetric yields and significantly lower reagent costs.

This guide dissects the mechanistic differences, performance metrics, and protocols to validate your selection.

Mechanistic Deep Dive: The Molecular Switch

To optimize induction, one must understand the causality of the lac operon.

The Biological Logic

The lac operon is a negative inducible system.[2]

  • Repression: The LacI repressor protein binds to the operator (

    
    ), physically blocking RNA Polymerase from transcribing the target gene.[2]
    
  • Induction: An inducer molecule binds to LacI, causing a conformational change (allostery) that releases it from the DNA.[3]

The Divergence: Static vs. Dynamic Induction
  • IPTG (The Static Hammer): IPTG is a sulfur analog of allolactose. Critical to its function is the sulfur atom, which renders the bond non-hydrolyzable by

    
    -galactosidase (LacZ).[4]
    
    • Consequence: Once added, its concentration remains constant.[4] The induction pressure is continuous and does not fluctuate with cell metabolism.[4]

  • Lactose (The Dynamic Fuel): Lactose is the natural substrate.[2][3] It requires active transport via Lactose Permease (LacY) and conversion into Allolactose (the true inducer) by LacZ.

    • Consequence: It is consumed. As induction proceeds, the inducer pool is depleted. Furthermore, it is subject to Catabolite Repression —cells will ignore lactose if glucose is present (mediated by cAMP/CRP levels).

Visualization: Mechanism of Action

LacMechanismcluster_cellE. coli CytoplasmLacILacI Repressor(Active)LacI_InactiveLacI Repressor(Inactive)LacI->LacI_InactiveOperatorLac Operator (DNA)LacI->OperatorLacI_Inactive->OperatorIPTGIPTG(Gratuitous Inducer)IPTG->LacILactoseLactose(Substrate)AllolactoseAllolactose(True Inducer)Lactose->AllolactoseAllolactose->LacIExpressionProtein Expression(ON)Operator->Expression

Figure 1: Comparative mechanism.[5][1][3][6][7][8][9][10] IPTG binds directly and persists. Lactose must be converted to Allolactose and is metabolically consumed.[5][2]

Performance Analysis

Metabolic Burden and Toxicity

IPTG imposes a sudden "metabolic shock." By forcing the cell to dedicate ribosomal resources to recombinant protein synthesis instantaneously (often at early log phase), it can trigger a stress response, leading to protease upregulation and inclusion body formation.

Lactose (Auto-induction) is gentler. The transition from glucose to lactose metabolism (diauxic shift) is a natural adaptation. This gradual ramp-up often promotes better protein folding and solubility because the chaperone network has time to adapt.

Scalability and Cost

For a 10L fermentation:

  • IPTG: High cost (~

    
    100/g for high purity). Requires monitoring and manual addition.
    
  • Lactose: Negligible cost (cents). The "Auto-induction" media components (glucose, glycerol, lactose) are cheap bulk reagents.

Data Summary: Head-to-Head
FeatureIPTG InductionLactose (Auto-Induction)
Inducer Type Synthetic (Non-hydrolyzable)Natural (Metabolizable)
Timing Manual (requires OD monitoring)Automatic (depletion of glucose)
Culture Density (OD600) Typically 2–5 (Shake flask)Typically 10–20 (Shake flask)
Protein Yield Moderate (Sharp peak)High (High biomass × specific yield)
Solubility Variable (often aggregation prone)Often Improved (gradual induction)
Cost High (

$)
Low ($)
Best Use Case Screening, Toxic proteins, Kinetic studiesProduction, High-throughput, Solubility

Experimental Protocols

Protocol A: Standard IPTG Induction (Manual)

Best for: Exact timing control or toxic proteins requiring late induction.

  • Inoculation: Inoculate LB medium (+ antibiotic) with 1:100 dilution of overnight starter culture.

  • Growth: Incubate at 37°C with shaking (200-250 rpm).

  • Monitoring: Measure OD600 every 30 mins.

  • Induction: When OD600 reaches 0.6 – 0.8 (mid-log phase), add IPTG.

    • Standard: 1 mM final concentration.[10]

    • Solubility Optimization: 0.1 – 0.5 mM (reduces burden).

  • Expression:

    • Standard: 3-4 hours at 37°C.

    • Solubility: Overnight (16h) at 18–25°C.

  • Harvest: Centrifuge at 5,000 x g for 15 mins.

Protocol B: High-Yield Auto-Induction (Studier Method)

Best for: High yield, soluble protein, and "set-it-and-forget-it" workflows.

The Logic: The media contains Glucose (repressor), Lactose (inducer), and Glycerol (growth fuel).[11]

  • Phase 1 (Growth): Cells consume Glucose.[5] cAMP is low. lac operon is OFF. Biomass builds rapidly.

  • Phase 2 (Transition): Glucose is depleted. cAMP rises. Cells shift metabolism.[5][3][12][13]

  • Phase 3 (Induction): Cells import Lactose. lac operon turns ON. Glycerol sustains growth while Lactose drives expression.

Media Recipe (ZYM-5052 Modified):

  • ZY: 1% Tryptone, 0.5% Yeast Extract.[11]

  • M (Metals): 25mM Na2HPO4, 25mM KH2PO4, 50mM NH4Cl, 5mM Na2SO4, 2mM MgSO4.

  • 5052 (Carbon Source - 50x Stock):

    • Glycerol: 25 g (0.5% final) - Energy source

    • Glucose: 2.5 g (0.05% final) - Repressor (Timing)

    • alpha-Lactose: 10 g (0.2% final) - Inducer

Steps:

  • Inoculation: Inoculate Auto-induction media directly from colonies or starter (1:1000).

  • Incubation: Shake at 200–250 rpm.

    • 37°C for ~4-6 hours (Growth phase).

    • Shift to 18–25°C for the remaining 16–24 hours (Induction phase).

    • Note: Unlike IPTG, you do not monitor OD.[5] The chemistry dictates the timing.

  • Harvest: Centrifuge. Expect OD600 values of 10–20.[14]

Visualization: Auto-Induction Workflow

AutoInductioncluster_legendMetabolic StateStartInoculation(Glucose+Lactose+Glycerol)Phase1Phase 1: Biomass(Glucose Consumption)Start->Phase1Lac Operon OFF(Catabolite Repression)SwitchDiauxic Shift(Glucose Depleted)Phase1->SwitchOD ~ 0.6-1.0Phase2Phase 2: Induction(Lactose Uptake)Switch->Phase2Relief of Repression+ Inducer PresenceHarvestHarvest(High Yield)Phase2->Harvest16-24 HoursGlycerol fuels growthLegendGlucose prevents induction until biomass is sufficient.Glycerol supports high density without repressing.

Figure 2: The logic of Auto-induction. Glucose acts as a timer, preventing induction until the culture is established.

Decision Matrix

ScenarioRecommendationReasoning
Routine Protein Production Auto-Induction Higher yield per liter, less labor, lower cost.
Toxic Protein IPTG (Strict) Use glucose to repress basal expression, grow to high OD, then induce briefly with IPTG.
Radio-labeling (NMR) IPTG Requires defined minimal media where carbon sources must be strictly controlled.
High-Throughput Screening Auto-Induction Eliminates the need to monitor 96-well plates for OD; ensures uniform induction across wells.
Slow-Folding Protein Auto-Induction (Low Temp) The gradual induction curve of lactose allows chaperones to keep pace with synthesis.

References

  • Studier, F. W. (2005). Protein production by auto-induction in high-density shaking cultures.[14] Protein Expression and Purification, 41(1), 207–234.[14] Link

  • Donovan, R. S., et al. (1996). Optimizing inducer and culture conditions for expression of foreign proteins in Escherichia coli. Industrial Microbiology, 16, 145–154. Link

  • Blommel, P. G., & Fox, B. G. (2007). A combined approach to improving large-scale production of metabolically labeled proteins for structural proteomics. Protein Expression and Purification, 55(1), 53-68. Link

  • Marbach, A., & Bettenbrock, K. (2012). lac operon induction in Escherichia coli: Systematic comparison of IPTG and TMG induction and influence of the transacetylase LacA.[10] Journal of Biotechnology, 157(1), 82-88.[10] Link

  • Briand, L., et al. (2016). A self-inducible heterologous protein expression system in Escherichia coli. Scientific Reports, 6, 33037. Link

A Researcher's Guide to the Cross-Reactivity of Methyl-1-thio-β-D-galactopyranoside with Galactosidases

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of Methyl-1-thio-β-D-galactopyranoside (TIPTG), a synthetic galactoside, and its interaction with galactosidases from various biological sources. We will move beyond its canonical role as an inducer in Escherichia coli to explore its cross-reactivity, or lack thereof, with enzymes of fungal and human origin. This objective analysis is designed for researchers in molecular biology, drug development, and enzymology who require a precise understanding of the specificity of common laboratory reagents.

Introduction: The Molecular Logic of TIPTG

Methyl-1-thio-β-D-galactopyranoside, also known as Methyl-β-D-thiogalactoside (TMG), is a structural analog of allolactose, the natural inducer of the lac operon in E. coli.[1] Its primary utility in molecular biology is to function as a "gratuitous" inducer of gene expression systems under the control of the lac operator.

The key to TIPTG's function lies in its thioether bond (C-S-C) replacing the natural glycosidic bond (C-O-C) of allolactose. This modification renders the molecule resistant to hydrolysis by β-galactosidase.[2][3] Consequently, once TIPTG enters the cell, its concentration remains stable, ensuring sustained induction without being consumed as a metabolic substrate.[2][3]

The induction mechanism is a classic example of allosteric regulation. TIPTG binds to the lac repressor protein (LacI), causing a conformational change that drastically reduces the repressor's affinity for the lac operator DNA sequence.[2][3] This dissociation of the repressor allows RNA polymerase to transcribe the downstream structural genes: lacZ (β-galactosidase), lacY (lactose permease), and lacA (thiogalactoside transacetylase).

G cluster_operon Lac Operon (E. coli) cluster_regulation Regulation cluster_expression Gene Expression promoter Promoter (Plac) operator Operator (O) mrna mRNA promoter->mrna Transcription (Enabled when repressor is inactive) lacZ lacZ lacY lacY lacA lacA repressor Lac Repressor (Active Tetramer) repressor->operator Binds & Blocks Transcription inactive_repressor Inactive Repressor Does NOT Bind Operator repressor->inactive_repressor Conformational Change tiptg TIPTG tiptg->repressor Binds rna_pol RNA Polymerase rna_pol->promoter Binds bgal β-Galactosidase mrna->bgal Translation

Fig 1. Mechanism of lac operon induction by TIPTG.

Performance Comparison: TIPTG vs. IPTG in E. coli

Isopropyl β-D-1-thiogalactopyranoside (IPTG) is the most widely used gratuitous inducer. TIPTG (TMG) presents a scientifically relevant alternative. Experimental data reveals nuanced differences in their performance.[4][5]

  • Induction Threshold: IPTG generally triggers a bimodal ("all-or-none") induction response at concentrations approximately tenfold lower than TIPTG.[4][5] This is critical for experiments requiring carefully titrated or low-level expression.

  • Uptake: At low concentrations, both inducers are transported into the cell primarily via the lactose permease (LacY). At the higher concentrations typically used for protein expression, both can enter the cell independently of the permease.[2][4][5]

  • Metabolic Influence: The lacA gene product, a transacetylase, can acetylate these inducers. This modification may reduce the intracellular concentration of the inducer over time, potentially impacting long-term or low-concentration induction experiments.[4][5]

ParameterMethyl-1-thio-β-D-galactopyranoside (TIPTG/TMG)Isopropyl-β-D-1-thiogalactopyranoside (IPTG)Rationale & Insight
Primary Function Gratuitous Inducer of lac OperonGratuitous Inducer of lac OperonBoth mimic allolactose to bind the LacI repressor, but are not metabolized by β-galactosidase due to the thioether linkage.[2][3]
Typical Working Conc. 0.1 - 1 mM0.1 - 1 mM (Effective induction can start at lower concentrations)[6][7]The optimal concentration is system-dependent, influenced by plasmid copy number, promoter strength, and lacI expression level (e.g., lacIq strains require more inducer).[3]
Induction Potency LowerHigherIPTG triggers bimodal induction at ~10-fold lower concentrations than TIPTG, suggesting a higher affinity for the lac repressor.[4][5]
Interaction with E. coli β-Galactosidase Competitive InhibitorCompetitive InhibitorThe galactose moiety allows binding to the enzyme's active site, but the non-hydrolyzable bond prevents turnover, leading to competitive inhibition.[8][9]

Cross-Reactivity Profile with Non-Bacterial Galactosidases

A critical question for researchers using TIPTG in complex biological systems is its potential interaction with other galactosidases. The specificity of TIPTG is rooted in its design as a ligand for a prokaryotic regulatory protein (LacI), which has no homolog in eukaryotic cells.

A. Fungal β-Galactosidases (Aspergillus sp.)

Fungal β-galactosidases, particularly from Aspergillus oryzae or Aspergillus niger, are of significant industrial and therapeutic interest.[10][11][12] They are used to produce lactose-free dairy products and are the active component in many lactase supplements for individuals with lactose intolerance.[13][14]

  • Regulatory Interaction: None. The expression of fungal galactosidase genes is not controlled by a lac operon-like system. Therefore, TIPTG will not induce the production of these enzymes.

  • Enzymatic Interaction: Potential for Weak Competitive Inhibition. The active sites of fungal galactosidases are designed to bind and hydrolyze the β-1,4 glycosidic bond in lactose.[10] While TIPTG possesses the core galactose structure, its thioether linkage and methyl aglycon differ significantly from lactose. It is highly unlikely to be a substrate. However, it may act as a very weak competitive inhibitor by transiently occupying the active site. The binding affinity is expected to be low compared to the natural substrate, lactose, or its product, galactose, which is a known competitive inhibitor of many fungal lactases.[11][14]

B. Human Lysosomal Acid β-Galactosidase

Humans express several galactosidases, with the lysosomal acid β-galactosidase (GLB1) being a key enzyme. It functions at an acidic pH to break down GM1 gangliosides and other galactose-containing molecules.[15] Its deficiency leads to GM1 gangliosidosis. Another well-known human β-galactosidase is lactase-phlorizin hydrolase, located in the small intestine.

  • Regulatory Interaction: None. As with fungal enzymes, the genetic regulation of human galactosidases is entirely unrelated to the bacterial lac repressor system. TIPTG has no known role as a signaling molecule or transcription regulator in human cells.

  • Enzymatic Interaction: Negligible. Human lysosomal β-galactosidase operates in a distinct cellular compartment (the lysosome) at a low pH (optimal around 4.0).[15] Its substrate specificity is tailored to complex glycoconjugates. The probability of a significant interaction—either as a substrate or a potent inhibitor—with a simple, synthetic molecule like TIPTG is extremely low.

Enzyme SourceRegulatory Effect of TIPTGEnzymatic Interaction with TIPTGScientific Basis
E. coli Strong Inducer Competitive Inhibitor TIPTG is an allosteric regulator of the LacI repressor.[2] Its galactose head group allows it to bind the active site of β-galactosidase.[8]
Fungal (e.g., Aspergillus) None Likely Weak Competitive Inhibitor Fungal gene expression is not regulated by the lac repressor. The galactose moiety might allow for low-affinity binding to the active site.
Human (e.g., Lysosomal) None Negligible / None Expected Human gene regulation is unrelated to the lac operon. The enzyme's substrate specificity, pH optimum, and cellular location make significant interaction highly improbable.[15]

Experimental Protocols for Assessing Cross-Reactivity

To empirically validate the theoretical cross-reactivity profile, a robust enzymatic assay is required. The following protocol provides a framework for testing the inhibitory potential of TIPTG against various galactosidases using a common chromogenic substrate, ortho-nitrophenyl-β-D-galactopyranoside (ONPG).

Protocol: Comparative β-Galactosidase Activity Assay

This protocol is designed to measure enzyme activity and assess the inhibitory effect of TIPTG.

1. Reagent Preparation:

  • Z-Buffer (pH 7.0): 60 mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1 mM MgSO4. Just before use, add 2.7 µL/mL of β-mercaptoethanol.[16]

  • Acidic Buffer (pH 4.5): 0.1 M Citrate-phosphate buffer. (For fungal/human lysosomal enzymes).

  • Substrate Stock (ONPG): 4 mg/mL ONPG in Z-Buffer or Acidic Buffer. Prepare fresh.[17]

  • TIPTG Stock: 100 mM TIPTG in sterile water.

  • Stop Solution: 1 M Na2CO3.[16]

  • Enzyme Preparations:

    • E. coli β-galactosidase (commercial, purified).

    • Fungal β-galactosidase (e.g., from A. oryzae, commercial).

    • Human β-galactosidase (recombinant, commercial).

    • Dilute enzymes in their respective appropriate buffers to a working concentration that gives a linear reaction rate for at least 10-15 minutes.

2. Assay Setup (96-well plate format):

  • For each enzyme, prepare the following sets of reactions in triplicate:

    • Control (No Inhibitor):

      • 80 µL appropriate buffer (Z-Buffer or Acidic Buffer).

      • 10 µL enzyme dilution.

      • 10 µL water (or buffer used for TIPTG stock).

    • TIPTG Test Wells:

      • 80 µL appropriate buffer.

      • 10 µL enzyme dilution.

      • 10 µL of a TIPTG dilution (to achieve final concentrations of 0.1, 0.5, 1, 5, 10 mM).

    • Blank (No Enzyme):

      • 90 µL appropriate buffer.

      • 10 µL water.

3. Reaction and Measurement:

  • Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C for E. coli and human, 50-60°C for fungal) for 5 minutes to equilibrate.[18][19]

  • Initiate the reaction by adding 20 µL of ONPG stock solution to all wells. Total volume = 120 µL.

  • Incubate for a defined period (e.g., 15 minutes), ensuring the yellow color in control wells is developing but not saturated.

  • Stop the reaction by adding 60 µL of 1 M Na2CO3 to all wells.[16]

  • Read the absorbance at 420 nm using a microplate reader.[16][17]

4. Data Analysis:

  • Subtract the average absorbance of the "Blank" wells from all other readings.

  • Calculate the percentage of remaining activity in the TIPTG test wells relative to the "Control (No Inhibitor)" wells.

  • Plot % Activity vs. TIPTG concentration to visualize any inhibitory effect.

G cluster_prep Preparation cluster_setup Assay Setup (96-well plate) cluster_reaction Reaction & Measurement cluster_analysis Data Analysis enzymes Prepare Enzyme Dilutions (E. coli, Fungal, Human) control Control Wells (Enzyme + Buffer) enzymes->control test Test Wells (Enzyme + Buffer + TIPTG) enzymes->test reagents Prepare Buffers, ONPG, TIPTG, Stop Solution reagents->control reagents->test blank Blank Wells (Buffer only) reagents->blank pre_incubate Pre-incubate plate at optimal temperature (5 min) start_rxn Start Reaction: Add ONPG Substrate pre_incubate->start_rxn incubate Incubate (e.g., 15 min) start_rxn->incubate stop_rxn Stop Reaction: Add Na2CO3 incubate->stop_rxn read_abs Read Absorbance at 420 nm stop_rxn->read_abs normalize Subtract Blank Reading read_abs->normalize calculate Calculate % Activity vs Control normalize->calculate plot Plot % Activity vs [TIPTG] calculate->plot

Fig 2. Experimental workflow for assessing TIPTG cross-reactivity.

Conclusion and Field-Proven Insights

For its intended purpose as an inducer of the lac operon in prokaryotic systems, Methyl-1-thio-β-D-galactopyranoside is a highly specific and effective reagent. Its design logic, centered on allosteric regulation of the lac repressor, provides a strong theoretical basis for its lack of regulatory cross-reactivity in eukaryotic systems.

Our analysis concludes that while TIPTG can act as a competitive inhibitor of its target enzyme, E. coli β-galactosidase, its interaction with galactosidases from other domains of life, such as fungi and humans, is expected to be negligible. This high degree of specificity is a significant advantage for researchers working with complex biological systems, such as studying recombinant protein expression in eukaryotic cell lines that might have endogenous galactosidase activity, or in co-culture experiments involving bacteria and eukaryotic cells. The experimental protocol provided herein offers a straightforward and self-validating system to confirm this specificity for any specific galactosidase of interest.

References

  • Assay Genie (n.d.). Beta Galactosidase (β-Gal) Activity Assay Kit (Fluorometric) (#BN01038). Retrieved from Assay Genie. [Link]

  • Roth Lab (2000, September 7). Beta-Galactosidase Activity Assay. Retrieved from University of California, Davis. [Link]

  • Marbach, A., & Bettenbrock, K. (2012). lac operon induction in Escherichia coli: Systematic comparison of IPTG and TMG induction and influence of the transacetylase LacA. Journal of Biotechnology, 157(1), 82-88. [Link]

  • Wikipedia (n.d.). Isopropyl β-D-1-thiogalactopyranoside. Retrieved from Wikipedia. [Link]

  • Marbach, A., & Bettenbrock, K. (2011). lac operon induction in Escherichia coli: Systematic comparison of IPTG and TMG induction and influence of the transacetylase LacA. Garcia Lab. [Link]

  • ResearchGate (2014, April 23). What is the difference between lactose and IPTG as the inducer for T7 promoter? ResearchGate. [Link]

  • Astral Scientific (2018, October 4). IPTG: Triggers the Transcription of the Lac Operon. Retrieved from Astral Scientific. [Link]

  • ResearchGate (n.d.). Study of IPTG concentration for optimizing b -galactosidase activity. Retrieved from ResearchGate. [Link]

  • Naid, Y., et al. (1983). Binding of alkyl 1-thio-beta-D-galactopyranosides to beta-D-galactosidase from E. coli. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 749(1), 116-124. [Link]

  • Fernandes, R. L., et al. (2021). Mechanistic aspects of IPTG (isopropylthio-β-galactoside) transport across the cytoplasmic membrane of Escherichia coli—a rate limiting step in the induction of recombinant protein expression. Applied Microbiology and Biotechnology, 105(3), 1079-1090. [Link]

  • Villaverde, A., et al. (2001). Variable specific activity of Escherichia coli beta-galactosidase in bacterial cells. Biotechnology and Bioengineering, 72(4), 483-489. [Link]

  • ResearchGate (n.d.). Methyl α-D-galactopyranosyl-(1→3)-β-D-galactopyranoside and methyl β-D-galactopyranosyl-(1→3)-β-D-galactopyranoside: Glycosidic linkage conformation determined from MA'AT analysis. Retrieved from ResearchGate. [Link]

  • OSTI.GOV (2025, August 21). Methyl α‐D‐Galactopyranosyl‐(1→3)‐β‐D‐galactopyranoside and Methyl. Retrieved from OSTI.GOV. [Link]

  • Hever, E., et al. (2024). Synthesis of C-glycoside analogues of isopropyl β-D-1-thiogalactopyranoside (IPTG) and 1-β-D-galactopyranosyl-2-methylpropane. Conformational analysis and evaluation as inhibitors of the lac repressor in E. coli and as galactosidase inhibitors. Organic & Biomolecular Chemistry, 22(36), 7460-7477. [Link]

  • Kapešová, J., et al. (2025). β-Galactosidase-Catalyzed Transglycosylation of Tyrosol: Substrates and Deep Eutectic Solvents Affecting Activity and Stability. Molecules, 30(11), 22. [Link]

  • Megazyme (n.d.). β-Galactosidase (Escherichia coli). Retrieved from Megazyme. [Link]

  • Inxight Drugs (n.d.). ISOPROPYL .BETA.-D-THIOGALACTOPYRANOSIDE. Retrieved from Inxight Drugs. [Link]

  • Palmer, E. M., & Moses, V. (1967). Effect of iso-propyl-thio-beta-D-galactoside concentration on the level of lac-operon induction in steady state Escherichia coli. Biochemical Journal, 103(2), 35P-36P. [Link]

  • El-Sayed, M. M., et al. (2024). Aspergillus foetidus as a potent producer for β-galactosidase utilizing lemon peels and coffee waste powder: production optimization, purification, kinetic and thermodynamic characterization. BMC Microbiology, 24(1), 405. [Link]

  • O'Connell, S., & Walsh, G. (2008). Application relevant studies of fungal beta-galactosidases with potential application in the alleviation of lactose intolerance. Applied Biochemistry and Biotechnology, 149(2), 129-138. [Link]

  • Herzenberg, L. A. (1959). STUDIES ON THE INDUCTION OF ~-GALACTOSIDASE IN A CRYPTIC STRAIN OF ESCHERICHIA COLI I. The absence of a galactoside permease in. Biochimica et Biophysica Acta, 31(2), 525-538. [Link]

  • O'Connell, S., et al. (2010). Engineering of a fungal beta-galactosidase to remove product inhibition by galactose. Applied Microbiology and Biotechnology, 87(5), 1697-1706. [Link]

  • Debacq-Chainiaux, F., et al. (2009). Protocols to detect senescence-associated beta-galactosidase (SA-βgal) activity, a biomarker of senescent cells in culture and in vivo. Nature Protocols, 4(12), 1798-1806. [Link]

  • Interchim (n.d.). Fluorescent β-GalactosidaseGalactosidase substrates. Retrieved from Interchim. [Link]

  • Google Patents (n.d.). EP0413561A2 - Substrates for beta-galactosidase.
  • Szabó, A., et al. (2025). Advances in β-Galactosidase Research: A Systematic Review from Molecular Mechanisms to Enzyme Delivery Systems. International Journal of Molecular Sciences, 26(23), 168. [Link]

  • ResearchGate (2010, May 23). Engineering of a fungal β-galactosidase to remove product inhibition by galactose. Retrieved from ResearchGate. [Link]

  • ResearchGate (n.d.). Effects of IPTG concentrations on the percentages of two -galactosidase activity populations in the R1 region. Retrieved from ResearchGate. [Link]

  • ResearchGate (n.d.). Effects of lactose, glucose, and IPTG on -galactosidase production in.... Retrieved from ResearchGate. [Link]

Sources

Comparative Guide: Lac Operon Inducers for Recombinant Protein Expression

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For decades, the lac operon has served as the engine of recombinant protein production in Escherichia coli.[1] However, the default choice—IPTG—is not always the optimal one.[2][3] This guide objectively compares the three dominant induction modalities: IPTG (Standard) , Lactose (Natural) , and Auto-Induction (Metabolic Shift) .

Key Finding: While IPTG offers precise temporal control, Auto-induction systems consistently deliver 2–5x higher protein yields and superior solubility for high-density cultures, albeit with less flexibility in harvest timing.

Part 1: Mechanistic Principles

To select the right inducer, one must understand the underlying molecular causality. The lac operon functions on a negative regulation logic.[4]

The Regulatory Circuit
  • Repression: The LacI repressor binds to the operator (

    
    ), physically blocking RNA Polymerase from the promoter (
    
    
    
    or
    
    
    ).
  • Induction: An inducer binds to LacI, causing a conformational change that releases it from the DNA.

  • The Difference:

    • IPTG is a gratuitous inducer.[1][5] It binds LacI but cannot be metabolized by the cell.[6] Its concentration remains constant.

    • Lactose is the natural substrate.[4][7][8] It must be transported by LacY (permease) and converted by LacZ (

      
      -galactosidase) into Allolactose  (the true inducer) before it binds LacI. It is eventually consumed as a carbon source.
      

LacOperonMechanism cluster_DNA Bacterial Genome / Plasmid LacI LacI Repressor Operator lac Operator LacI->Operator Blocks IPTG IPTG (Gratuitous) IPTG->LacI Binds & Inactivates Lactose Lactose (Substrate) Allolactose Allolactose (True Inducer) Lactose->Allolactose Converted by Beta-Gal Allolactose->LacI Binds & Inactivates RNAP RNA Polymerase Operator->RNAP Inhibits Binding Promoter Promoter (T7/lac) Promoter->RNAP Recruits Protein Recombinant Protein RNAP->Protein Transcription/ Translation

Figure 1: Molecular mechanism of lac operon induction. Note that Lactose requires metabolic conversion to Allolactose to function, whereas IPTG acts directly.[9]

Part 2: Comparative Performance Analysis

Yield and Cell Density

Auto-induction (using Studier’s ZYP-5052 media) typically outperforms manual IPTG induction.

  • Mechanism: Auto-induction media contains glucose, glycerol, and lactose.[10] Cells preferentially consume glucose (catabolite repression prevents lactose uptake). Once glucose is depleted (high cell density), lactose uptake begins, triggering induction automatically.

  • Data Insight: IPTG cultures in LB often cap at OD

    
     2–4 due to nutrient depletion and pH crash. Auto-induction cultures, highly buffered and nutrient-rich, routinely reach OD
    
    
    
    10–20, resulting in significantly higher volumetric yields.
Tunability (The "All-or-None" Phenomenon)

A common misconception is that adding less IPTG yields lower expression per cell.

  • Wild-Type Strains (lacY+): Induction is bimodal (on/off). Low IPTG concentrations induce only a fraction of the population fully, while others remain off. This is due to positive feedback: induced cells produce more permease (LacY), importing more IPTG.

  • Tuner Strains (lacY-): For true rheostatic control (tunable expression), you must use a lacY mutant strain (e.g., BL21-AI or Tuner™) or specific transporters, where IPTG enters via diffusion rather than active transport.

Toxicity and Metabolic Burden[7][8][11][12]
  • IPTG Toxicity: High concentrations (>1mM) of IPTG can be toxic to E. coli, inhibiting growth and exacerbating the toxicity of the recombinant protein itself.

  • Metabolic Cushioning: Auto-induction is gentler. The gradual shift from glucose to lactose metabolism allows chaperones to keep pace with protein folding, often reducing inclusion body formation.

Summary Table: Inducer Comparison
FeatureIPTG (Standard)Lactose (Manual)Auto-Induction
Inducer Type Synthetic (Gratuitous)Natural (Metabolizable)Metabolic Shift
Timing Manual (requires OD monitoring)ManualAutomatic (set & forget)
Typical Yield Moderate (OD

~3-5)
ModerateHigh (OD

~15-20)
Cost High (

$)
Low ($)Low ($)
Solubility Variable (often forms inclusion bodies)ModerateImproved (slower induction)
Toxicity High at >1mMLowLow
Best For Toxic proteins, short timelinesCost-sensitive large scaleHigh-throughput, high yield

Part 3: Experimental Protocols

Protocol A: High-Yield Auto-Induction (Studier Method)

Best for: Maximizing soluble yield and screening multiple constructs.

Materials:

  • ZYP-5052 Media Base: 1% Tryptone, 0.5% Yeast Extract, 50mM Na

    
    HPO
    
    
    
    , 50mM KH
    
    
    PO
    
    
    , 25mM (NH
    
    
    )
    
    
    SO
    
    
    , 2mM MgSO
    
    
    .
  • 5052 Sugar Mix (50x): 25% Glycerol, 2.5% Glucose, 10%

    
    -Lactose.
    

Workflow:

  • Inoculation: Inoculate ZYP-5052 media directly from a colony or overnight starter (1:1000 dilution).

  • Incubation: Shake at 37°C (or 20–25°C for solubility) for 16–24 hours .

    • Mechanism:[9][11][12] Glucose supports rapid growth while repressing the operon. As glucose depletes (approx. OD 0.6–1.0), cells switch to glycerol/lactose, initiating induction automatically at high density.

  • Harvest: Spin down cells. No OD monitoring required.[3][13]

Protocol B: Optimized IPTG Induction

Best for: Toxic proteins requiring strict "Off" phase or precise timing.

Workflow:

  • Growth: Inoculate LB or TB media containing antibiotic. Grow at 37°C.

  • Monitoring: Check OD

    
     frequently.
    
  • Induction Point: When OD

    
     reaches 0.6–0.8  (mid-log phase), cool culture to induction temperature (e.g., 18°C–25°C).
    
    • Expert Tip: Cooling before adding IPTG slows transcription/translation, aiding proper folding.

  • Addition: Add IPTG to final concentration of 0.1 mM – 0.5 mM .

    • Note: 1 mM is standard but often excessive. 0.1 mM is sufficient for fully induced promoters and reduces metabolic burden.

  • Harvest: Incubate for 4–6 hours (at 37°C) or overnight (at 18°C).

WorkflowComparison cluster_IPTG Standard IPTG Workflow cluster_Auto Auto-Induction Workflow Start1 Inoculate LB/TB Grow1 Grow to OD 0.6 (Monitor Constantly) Start1->Grow1 Cool Cool to 20°C (Optional) Grow1->Cool AddIPTG Add IPTG (0.1 - 1mM) Cool->AddIPTG Harvest1 Harvest (4-16 hrs later) AddIPTG->Harvest1 Start2 Inoculate ZYP-5052 Grow2 Incubate Overnight (No Monitoring) Start2->Grow2 Mechanism Glucose Depletion -> Lactose Uptake Grow2->Mechanism Harvest2 Harvest (16-24 hrs later) Grow2->Harvest2

Figure 2: Operational comparison. Auto-induction eliminates the need for mid-log phase monitoring and manual addition.[3][13][14]

Part 4: Decision Matrix

ScenarioRecommended SystemRationale
Routine Protein Production Auto-Induction Higher yield, less labor, better solubility.
Highly Toxic Proteins IPTG (Strict) Requires glucose in growth phase to keep expression strictly "OFF" until induction. Auto-induction may leak.
Labeling (Selenomethionine) Auto-Induction (Defined) PASM-5052 media allows precise incorporation of labeled amino acids upon metabolic shift.
Industrial Scale (>100L) Lactose (Fed-Batch) IPTG is cost-prohibitive at scale. Lactose feeding strategies mimic auto-induction at low cost.[15]
Tunable Expression IPTG + Tuner Strain Only specific lacY- strains allow linear titration of expression with IPTG.

References

  • Studier, F. W. (2005). Protein production by auto-induction in high-density shaking cultures.[13] Protein Expression and Purification.

  • Dvorak, P., et al. (2015). Exacerbation of substrate toxicity by IPTG in Escherichia coli BL21(DE3) carrying a synthetic metabolic pathway.[8][11] Microbial Cell Factories.

  • Marbach, A., & Bettenbrock, K. (2012). lac operon induction in Escherichia coli: Systematic comparison of IPTG and TMG induction. Journal of Biotechnology.

  • Blommel, P. G., & Fox, B. G. (2007). A combined approach to improving large-scale production of tobacco etch virus protease. Protein Expression and Purification.

  • Briand, L., et al. (2016). Impact of the Inducer on the Performance of a lac-Based Expression System in E. coli. Frontiers in Microbiology.

Sources

Safety Operating Guide

Operational Safety & Handling Protocol: Methyl-1-thio-β-D-galactopyranoside (TMG)

Author: BenchChem Technical Support Team. Date: February 2026

Rapid Hazard Assessment & Chemical Identity

Objective: Distinguish TMG from related galactosides to ensure precise handling.

Methyl-1-thio-β-D-galactopyranoside (TMG) is a non-metabolizable analog of galactose.[1] Unlike IPTG, which is primarily used for protein induction, TMG is the "gold standard" substrate for studying the kinetics of the lac permease (transport protein) because it is actively transported and accumulates within the cell without being hydrolyzed by


-galactosidase.[1]

Critical Distinction: Do not confuse with Methyl-β-D-galactopyranoside (CAS 1824-94-8), which lacks the sulfur atom, or IPTG (CAS 367-93-1).[1] TMG contains a thioether linkage that renders it resistant to enzymatic hydrolysis.

Chemical Profile Table
FeatureSpecification
CAS Number 155-30-6
Formula

Molecular Weight 210.25 g/mol
Physical State White crystalline powder
Solubility Water (50 mg/mL); Methanol (~50 mg/mL)
GHS Classification Warning (Skin Irrit. 2; Eye Irrit.[1][2][3] 2A; STOT SE 3)
Target Organs Respiratory System (Inhalation of dust)
Personal Protective Equipment (PPE) Matrix

Core Directive: Treat TMG as a bioactive respiratory irritant. Standard Laboratory Practice (SLP) is insufficient; enhanced dust control is required during the weighing phase.[1]

Protection ZoneRecommended GearCausality & Technical Rationale
Respiratory N95 Respirator (Minimum) or Fume HoodRisk: H335 (Respiratory Irritation).[1] TMG is a fine powder; static charge can aerosolize particles during weighing. Inhalation may trigger mucosal inflammation.
Ocular Chemical Splash Goggles (ANSI Z87.1)Risk: H319 (Serious Eye Irritation).[1][2][4][5] Safety glasses with side shields are inadequate if fine dust bypasses the gap.[1] Goggles provide a sealed environment.
Dermal (Hands) Nitrile Gloves (Min 0.11mm thickness)Risk: H315 (Skin Irritation).[1] Latex is permeable to many organic sulfur compounds. Nitrile offers superior chemical resistance and prevents skin absorption.
Body Lab Coat (Buttoned, long sleeve)Risk: Particulate accumulation on street clothes can lead to secondary exposure outside the lab.[1]
Operational Workflow: From Storage to Solution

Objective: Maintain compound stability while minimizing user exposure.

Step 1: Retrieval & Acclimatization
  • Storage Condition: TMG is stored at -20°C .

  • Protocol: Remove the bottle from the freezer and place it in a desiccator. Allow it to warm to room temperature (approx. 20–30 mins) before opening.

  • Why? Opening a cold bottle introduces condensation. Moisture causes hydrolysis over time and clumping, which increases the risk of spillage and dosing errors.[1]

Step 2: Precision Weighing (The "Static Danger" Zone)[1]
  • Setup: Place the balance inside a chemical fume hood or use a powder containment hood.

  • Anti-Static Measure: Use an anti-static gun or wipe the spatula with an ethanol wipe before use. TMG powder is prone to static cling.

  • Transfer: Weigh the required mass into a pre-tared 15mL or 50mL conical tube, not a weigh boat.

  • Why? Weighing directly into the vessel minimizes transfer steps, reducing dust generation and loss of yield.[1]

Step 3: Solubilization
  • Solvent: Sterile distilled water or appropriate buffer (e.g., PBS).[1]

  • Method: Add solvent to the conical tube. Vortex on medium speed until fully dissolved.

  • Filtration: Syringe-filter the solution through a 0.22 µm PES membrane into a sterile aliquot tube.

  • Why? TMG solutions are often used in bacterial transport assays; sterility is non-negotiable. PES (Polyethersulfone) has low protein/drug binding compared to Nylon.[1]

Step 4: Aliquoting & Refreezing
  • Stability: Aqueous stock solutions are stable at -20°C for up to 6 months.[1]

  • Action: Aliquot into single-use volumes (e.g., 1 mL) to avoid freeze-thaw cycles.

Workflow Visualization

This diagram outlines the logical flow of handling TMG, emphasizing the critical control points (CCPs) for safety.

TMG_Handling_Protocol Storage Cold Storage (-20°C) Acclimatize Acclimatize (Desiccator, 20m) Storage->Acclimatize Prevent Condensation Weighing Weighing (Fume Hood + N95) Acclimatize->Weighing Anti-Static Precautions Solubilization Solubilization (Water/PBS) Weighing->Solubilization Direct to Vessel Filtration Sterile Filtration (0.22 µm PES) Solubilization->Filtration Sterilization Filtration->Storage Aliquot & Refreeze Usage Transport Assay Usage Filtration->Usage Experiment Waste Disposal (Chem Incineration) Usage->Waste High Sulfur Content

Caption: Operational workflow for TMG handling. Red nodes indicate high-risk steps requiring specific PPE (Respiratory protection).

Emergency & Disposal Protocols
Spill Management (Dry Powder)
  • Evacuate: Clear the immediate area of personnel.

  • PPE Up: Ensure N95 and goggles are secured.

  • Contain: Do not dry sweep. This generates dust.

  • Clean: Cover the spill with wet paper towels (dampened with water) to solubilize the powder, then wipe up.[1]

  • Decontaminate: Clean the surface with 70% ethanol.

Waste Disposal[5][6][7][8][9][10]
  • Classification: Non-hazardous organic waste (Standard), but contains Sulfur.[1]

  • Prohibited: Do NOT flush down the sink. While water-soluble, thio-compounds can degrade into malodorous byproducts in plumbing traps.[1]

  • Correct Stream: Collect in the "Organic Solvents/Chemical Waste" container destined for incineration.

  • Labeling: Label clearly as "Aqueous solution containing Methyl-1-thio-beta-D-galactopyranoside."

References
  • PubChem. (n.d.). Methyl-beta-D-thiogalactoside (Compound Summary). National Library of Medicine. Retrieved February 20, 2026, from [Link][1]

Sources

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl-1-thio-beta-D-galactopyranoside
Reactant of Route 2
Methyl-1-thio-beta-D-galactopyranoside

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.